Dilmapimod

Catalog No.
S548282
CAS No.
444606-18-2
M.F
C23H19F3N4O3
M. Wt
456.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilmapimod

CAS Number

444606-18-2

Product Name

Dilmapimod

IUPAC Name

8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C23H19F3N4O3

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29)

InChI Key

ORVNHOYNEHYKJG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SB681323; SB 681323; SB-681323; GW 681323; GW-681323; GW681323; Dilmapimod.

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F

The exact mass of the compound Dilmapimod is 456.14093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dilmapimod mechanism of action p38 MAPK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

The therapeutic effect of dilmapimod stems from its direct inhibition of the p38 MAPK signaling pathway, a central mediator of the inflammatory response.

  • Target Binding: this compound acts as a potent inhibitor of p38α MAPK (MAPK14), binding to the kinase and preventing its activation [1] [2].
  • Downstream Effects: The p38 MAPK pathway is crucial for the synthesis and regulation of pro-inflammatory cytokines in response to cellular stress and inflammatory stimuli [3]. By inhibiting p38α, this compound significantly reduces the levels of key drivers of inflammation, such as TNFα, IL-1β, and IL-6 [1].
  • Therapeutic Rationale: In diseases like Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD), TNFα blockade is a validated therapeutic strategy. p38α inhibition offers a broader anti-inflammatory effect by targeting multiple cytokines, which may provide additional therapeutic efficacy [1]. This mechanism is also considered plausible for mitigating cytokine storms in severe COVID-19 [4].

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.

G Stimuli Stress/Inflammatory Stimuli (LPS, Cytokines, Osmotic Shock) MAP3K MAP3Ks (TAK1, ASK1, DLK) Stimuli->MAP3K Activates MAP2K MAP2Ks (MKK3, MKK6) MAP3K->MAP2K Phosphorylates p38 p38α MAPK MAP2K->p38 Dual Phosphorylation (Thr180/Tyr182) Cytokines Production of Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) p38->Cytokines Stimulates Transcription MK2 Kinase Substrates (e.g., MK2) p38->MK2 Phosphorylates & Activates This compound This compound This compound->p38 Inhibits Inflammation Inflammatory Response Cytokines->Inflammation MK2->Inflammation

p38 MAPK Pathway and this compound Inhibition. This compound binds to and inhibits p38α, blocking the production of pro-inflammatory cytokines.

Key Experimental Data and Clinical Evidence

This compound has been evaluated in various clinical and experimental settings, providing evidence for its pharmacological effects.

  • Neuropathic Pain: A randomized, double-blind, placebo-controlled, cross-over trial in patients with nerve trauma or compression demonstrated that oral this compound (15 mg/day for 2 weeks) led to a statistically significant reduction in the average daily pain score compared to placebo [5].
  • Pharmacokinetics in Trauma Patients: A population pharmacokinetic study of this compound administered intravenously to severe trauma patients at risk for ARDS showed that its plasma concentration-time profile is best described by a three-compartment model [6].
    • Key PK Parameters: The population clearance was 35.87 L/h, and the steady-state volume of distribution was 160 L [6].
    • Covariate Effect: Body mass index was identified as a statistically significant covariate on drug clearance [6].
  • Pharmacodynamics and Biomarker Response: The same trauma study explored the relationship between this compound concentration and C-reactive protein, a systemic inflammation biomarker. The CRP profile after injury was described by an indirect response model. While data exploration indicated a trend of this compound inhibiting CRP production, the effect was not statistically significant with the small dataset [6].

Methodological Overview of Key Experiments

For research purposes, the following table summarizes the methodologies from pivotal studies on this compound.

Study Focus Experimental Model / Population Key Methodology Details

| Clinical Efficacy (Neuropathic Pain) [5] | 50 patients with neuropathic pain from nerve trauma, radiculopathy, or carpal tunnel syndrome. | Design: Multicenter, double-blind, placebo-controlled, two-period cross-over trial. Intervention: Oral this compound vs. placebo, twice daily for 2 weeks. Primary Endpoint: Change in average daily pain score (11-point NRS) in the second week of treatment. | | Population PK/PD (Trauma/ARDS) [6] | 57 severe trauma patients (non-head injury) at risk for ARDS. | Design: Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study. Intervention: IV this compound (3, 7.5, or 10 mg) or placebo over 4 or 24 hrs for 3 days. Analysis: Population PK model developed using NONMEM. PD analysis used an indirect response model for CRP. | | In Vitro & Mechanism [1] [2] | Cellular assays. | this compound identified as a potent p38 MAPK inhibitor. Its effect on inhibiting pro-inflammatory cytokine production has been evaluated in various disease models [1]. |

Research and Development Context

Understanding this compound's place in the broader field of p38 MAPK inhibition provides valuable insight.

  • The p38 MAPK Family: The p38 family consists of four kinases (p38α, β, γ, δ). p38α is the most studied and is involved in the cellular response to nearly all stressful and inflammatory stimuli [3]. This compound is part of a class of cytokine-suppressive anti-inflammatory drugs that target this pathway [5].
  • Comparative Drug Development: Other p38 inhibitors, like losmapimod, have also been developed and tested for conditions including acute coronary syndrome and facioscapulohumeral muscular dystrophy (FSHD), highlighting the continued interest in this target despite challenges in drug development [7].
  • Therapeutic Challenges: The development of p38 MAPK inhibitors has been historically hindered by issues such as liver toxicity, which has also been a consideration for this compound [1].

References

Mechanism of Action and Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Dilmapimod acts by inhibiting the p38 MAPK, a key intracellular signaling pathway that regulates the synthesis of pro-inflammatory cytokines in response to extracellular stimuli [1] [2]. The table below summarizes its core pharmacological profile.

Aspect Description
Molecular Target p38 mitogen-activated protein kinase (MAPK) [3] [4] [2]
Primary Mechanism Inhibition of p38 MAPK signaling, leading to reduced transcription and synthesis of pro-inflammatory mediators [1] [2].

| Key Biomarker Effects | • Significantly reduces sorbitol-induced phosphorylation of heat shock protein 27 (pHSP27) [3]. • Suppresses lipopolysaccharide-induced TNF-α production [3]. • Modulates systemic inflammation biomarkers like C-reactive protein (CRP) and fibrinogen [1] [5]. | | Key Differentiator | Provides potent inhibition of the p38 pathway, a mechanism distinct from steroids like prednisolone [3]. |

Technical and Clinical Data from Key Studies

Clinical trials have demonstrated the target engagement and potential therapeutic effects of this compound across different patient populations.

Biomarker Inhibition in COPD Patients

A randomized, placebo-controlled, crossover study in COPD patients assessed the effects of single oral doses of this compound (7.5 mg and 25 mg) on blood biomarkers [3].

  • Experimental Protocol: Patients received single oral doses of this compound or placebo. Blood samples were collected pre-dose and at 1, 2, 6, and 24 hours post-dose [3].
  • Key Measurements:
    • p38 Pathway Activation: Whole blood was stimulated with sorbitol ex vivo, and levels of phosphorylated heat shock protein 27 (pHSP27) were measured.
    • Cytokine Production: Whole blood was stimulated with lipopolysaccharide (LPS) ex vivo, and TNF-α production was quantified [3].
  • Results Summary: The quantitative results from this study are summarized in the table below.
Treatment Reduction in WM pHSP27 (0-6h) Reduction in WM TNF-α (0-24h)
This compound 7.5 mg ~58% (vs. placebo, ( p < 0.0001 )) 33.4% (vs. placebo, ( p = 0.02 ))
This compound 25 mg ~58% (vs. placebo, ( p < 0.0001 )) 40% (vs. placebo, ( p = 0.005 ))
Prednisolone 30 mg Not Significant 81.5% (vs. placebo, ( p < 0.0001 ))
Efficacy in Neuropathic Pain

An exploratory, double-blind, placebo-controlled, cross-over trial evaluated this compound (15 mg/day) over two weeks in patients with neuropathic pain from nerve trauma or compression [4].

  • Experimental Protocol: 50 patients received oral this compound and placebo twice daily for two weeks each, with a washout period in between. Efficacy was assessed using an 11-point numerical rating scale (NRS) for pain [4].
  • Key Endpoint: The primary endpoint was the average daily pain score during the second week of treatment [4].
  • Results: this compound treatment resulted in a statistically significant reduction in the average daily pain score compared to placebo, with a mean difference of 0.80 points on the NRS (95% CI: 0.28, 1.33; ( p = 0.0034 )) [4].
Gene Expression Analysis

A gene expression analysis on blood and sputum samples from COPD patients treated with a single 25 mg dose of this compound identified specific inflammatory pathways affected by p38 inhibition [1].

  • Experimental Protocol: Blood and induced sputum samples were collected from patients. RNA was extracted and analyzed using whole-genome microarrays and real-time PCR [1].
  • Findings: Pathway analysis indicated that genes such as STAT1, MMP-9, CAV1, and IL-1β were regulated by this compound and could influence fibrinogen levels, while IL-1β was also linked to effects on CRP levels [1].

Pharmacokinetics and Physicochemical Properties

The following table consolidates key chemical, in-vitro, and pharmacokinetic data for this compound.

Property Details
Molecular Formula C23H19F3N4O3 [6] [2] [7]
Molecular Weight 456.42 g/mol [6] [8] [7]
CAS Registry Number 444606-18-2 [6] [2] [7]
In Vitro Solubility DMSO: 91 - 125 mg/mL (199.37 - 273.87 mM) [6] [8]
Storage (for research) -20°C, powder form [8]
IV Pharmacokinetics In trauma patients, plasma concentration-time profile is described by a 3-compartment model. Population clearance is 35.87 L/h, and steady-state volume of distribution (Vss) is 160 L [5].

Experimental Protocol Summary

For researchers looking to design experiments, here is a consolidated view of key methodologies from the clinical studies.

  • In-Vitro Biomarker Assay (Whole Blood):
    • Sample Collection: Collect whole blood from subjects pre- and post-dose.
    • Stimulation: Stimulate samples with sorbitol (for pHSP27 measurement) or lipopolysaccharide (LPS for TNF-α production).
    • Analysis: Quantify pHSP27 levels or TNF-α concentration using appropriate immunoassays [3].
  • In-Vivo Clinical Trial (Oral Dosing):
    • Design: Randomized, double-blind, placebo-controlled, crossover study.
    • Dosing: Single oral doses (e.g., 7.5 mg, 25 mg).
    • Biofluid Sampling: Serial blood sampling (e.g., pre-dose, 1, 2, 6, 24 hours post-dose). Sputum can be induced at specific time points (e.g., 2 hours post-dose) [3] [1].
    • Endpoint Analysis: Measure target biomarkers (pHSP27, TNF-α) or pain scores (NRS) as described [3] [4].

Signaling Pathway Workflow

The diagram below illustrates the mechanism of action of this compound and the experimental workflow for assessing its effect, based on the described studies.

G Stimuli Extracellular Stimuli (Cytokines, LPS, Cigarette Smoke) p38 p38 MAPK Stimuli->p38 Transcription Activation of Transcription Factors & mRNA Stabilization p38->Transcription Invis Cytokines Production of Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) Transcription->Cytokines Inflammation Inflammatory Response (e.g., in COPD, Neuropathic Pain) Cytokines->Inflammation This compound This compound (SB-681323) This compound->p38 Inhibits Assay1 Ex-Vivo Assay: Sorbitol-induced pHSP27 Readout Biomarker Readout (Inhibition indicates p38 blockade) Assay1->Readout Assay2 Ex-Vivo Assay: LPS-induced TNF-α Assay2->Readout Invis->Assay1 Invis->Assay2

This diagram shows that this compound inhibits the p38 MAPK node, blocking the downstream production of inflammatory mediators. The ex-vivo assays (pHSP27 and TNF-α) directly measure this inhibitory effect.

Conclusion and Status

This compound is a potent and well-characterified p38 MAPK inhibitor that has demonstrated target engagement and biological activity in clinical settings. Its ability to modulate key inflammatory biomarkers and show efficacy in neuropathic pain supports its potential as an anti-inflammatory therapeutic [3] [4]. According to DrugBank, this compound remains an investigational drug that has been studied in clinical trials for conditions including COPD, neuropathic pain, rheumatoid arthritis, and acute respiratory distress syndrome (ARDS), but it is not an approved medication [2].

References

Dilmapimod p38 mitogen-activated protein kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Dilmapimod Overview and Mechanism of Action

The table below summarizes the core characteristics of this compound.

Attribute Description
Generic Name This compound [1]
Molecular Target p38 mitogen-activated protein kinase (MAPK), specifically MAPK14 (p38α) [2] [1]
Mechanism of Action Small molecule inhibitor of the p38 MAPK intracellular signaling pathway, reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators [2] [1]
Chemical Formula C({23})H({19})F({3})N({4})O(_{3}) [1]
DrugBank Accession Number DB12140 [1]
Therapeutic Areas Chronic Obstructive Pulmonary Disease (COPD), Neuropathic Pain, Acute Respiratory Distress Syndrome (ARDS), Rheumatoid Arthritis (investigational) [3] [1]

Summary of Clinical Trial Findings

This compound has been evaluated in multiple clinical trials for different inflammatory conditions. The table below synthesizes key findings from these studies.

Condition / Study Study Design Key Findings
COPD [2] [4] Randomized, placebo-controlled trial in 17 COPD patients; single 25 mg oral dose. Reduced systemic inflammation biomarkers; modulated gene expression in blood/sputum (STAT1, MMP-9, CAV1, IL-1β) linked to fibrinogen/CRP regulation [2] [4].
Neuropathic Pain [3] [5] Randomized, double-blind, placebo-controlled, crossover trial in 50 patients with nerve injury; 15 mg/day oral for 2 weeks. Statistically significant reduction in average daily pain score vs. placebo (0.80-point difference on NRS); well-tolerated [3].
ARDS Risk (Severe Trauma) [6] [7] Randomized, double-blind, placebo-controlled phase IIa in 77 severe trauma patients; IV infusion for 3 days. Well-tolerated; 24-hour 10 mg infusion showed favorable PK profile and largest reductions in IL-6, CRP, IL-8, sTNF-R1 vs. placebo [6] [7].

Quantitative Pharmacokinetic and Pharmacodynamic Data

Population pharmacokinetic modeling in severe trauma patients characterized the drug's profile, with body mass index (BMI) identified as a significant covariate [7].

Pharmacokinetic Parameter Value (Population Mean)
Clearance (CL) 35.87 L/h [7]
Volume of Distribution at Steady State (V~ss~) 160 L [7]
Significant Covariate Body Mass Index (BMI) - Increased CL and inter-compartment clearance (Q2) [7]
Key Pharmacodynamic Effect Trend of inhibiting C-Reactive Protein (CRP) production; described by an indirect response model [7]

Detailed Experimental Protocols

For researchers, understanding the methodologies used to study this compound's effects is crucial. Here are detailed protocols from key studies.

Gene Expression Analysis in a COPD Clinical Trial

This protocol outlines the process for analyzing gene expression changes in blood and sputum samples from a clinical trial [2].

  • Sample Collection: Whole blood was collected in PAXgene blood RNA tubes. Induced sputum samples were processed using dithiothreitol (DTT), and cells were collected in TRIZOL [2].
  • RNA Extraction and Quality Control: RNA was robotically extracted. Quality was assessed using A260/A280 ratios and an Agilent Bioanalyzer to check ribosomal RNA band ratios (28s/18s) [2].
  • Whole-Genome Microarray:
    • Amplification and Labeling: 50 ng of total RNA was converted to amplified antisense cDNA using the NuGEN Ovation RNA Amplification System V2. The cDNA was fragmented and biotin-labeled using the FL-Ovation cDNA Biotin Module V2 [2].
    • Hybridization and Scanning: Labeled samples were hybridized to Affymetrix Human Genome HG-U133plus2 GeneChips. Arrays were washed and scanned on GeneChip 3000 scanners [2].
  • Real-Time PCR Validation: Selected genes (CCL5, IL-1β, IL-6, etc.) were measured using TaqMan or SYBR Green assays. RNA was reverse-transcribed to cDNA, and results were normalized to housekeeper genes (RL19, GAPDH, etc.) [2].
Target Engagement Analysis via Thermal Proteome Profiling (TPP)

This methodology, used for the related p38 inhibitor losmapimod, is highly relevant for deconvoluting this compound's targets [8]. The workflow below outlines the key steps in the DIA-based TPP protocol for detecting target engagement, adapted from the studies on losmapimod [8].

Start Start: Treat Cells (e.g., with Losmapimod) A A. Heat Treatment (Apply a range of temperatures) Start->A B B. Cell Lysis and Protein Solubilization A->B C C. Proteolytic Digestion (e.g., with Trypsin) B->C D D. Data-Independent Acquisition (DIA) MS C->D E E. Library-Free Analysis Using DIA-NN Software D->E F F. Identify Proteins with Significant Thermal Shifts E->F End End: Confirm Target Engagement (e.g., MAPK14) F->End

  • Cell Treatment and Heating: Acute myeloid leukemia cells (THP-1) are treated with the compound of interest (e.g., 1 µM losmapimod) or vehicle. Intact cells or cell lysates are aliquoted and heated across a range of temperatures (e.g., from 40°C to 65°C) [8].
  • Sample Preparation for MS:
    • Lysis and Digestion: Heated samples are lysed, and insoluble aggregates are removed. The soluble protein fraction is digested with trypsin [8].
    • Label-Free Quantification: Unlike TMT-based methods, this protocol uses data-independent acquisition (DIA) mass spectrometry for label-free quantification, which is more cost-effective and reduces missing values [8].
  • Data Analysis:
    • Protein Quantification: The DIA data are analyzed using library-free mode in DIA-NN software to quantify protein abundance across all temperatures [8].
    • Melting Curve Analysis: Melting curves are generated for each protein. A significant rightward shift in the melting curve (increased thermal stability) in the drug-treated condition compared to the vehicle indicates direct target engagement [8].
    • Hit Confirmation: The known target, MAPK14 (p38α), and its downstream substrates like MAPKAPK3, serve as positive controls for validating the assay [8].

p38 MAPK Signaling Pathway and Role of Inhibitors

The following diagram illustrates the core p38 MAPK signaling pathway, which is central to this compound's mechanism of action.

Stimuli Extracellular Stimuli (Cytokines, Stress, LPS) Rec Cell Surface Receptors (TNFR, IL-1R, TLR4) Stimuli->Rec Kinase1 Upstream Kinases (MKK3, MKK6) Rec->Kinase1 p38 p38 MAPK (MAPK14) Kinase1->p38 Kinase2 Downstream Kinases (MSK1, MK2) p38->Kinase2 TF Transcription Factors (ATF2, CREB, etc.) Kinase2->TF Output Cellular Output (Inflammatory Cytokines, Cell Survival/Differentiation) TF->Output Inhibitor This compound Inhibitor->p38 Inhibits

References

Dilmapimod inflammatory cytokine suppression

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Dilmapimod (SB-681323) is a selective inhibitor of p38 MAPK, specifically the p38α isoforma, which is a central node in the intracellular signaling network that responds to extracellular stressors and immune stimuli [1] [2].

  • Target and Action: The primary target of this compound is Mitogen-activated protein kinase 14 (MAPK14), commonly known as p38α. It acts as an inhibitor of this kinase [1].
  • Upstream Activators: The p38 MAPK pathway is activated by various stimuli, including pro-inflammatory cytokines (e.g., TNF-α), Toll-like receptor (TLR) agonists, and cellular stress signals [3] [4].
  • Downstream Effects: Once activated, p38 MAPK phosphorylates numerous substrates, including transcription factors and other kinases. This leads to:
    • Increased transcription of pro-inflammatory genes [4].
    • Enhanced stabilization of mRNAs encoding inflammatory mediators [4].
    • Promotion of protein translation for cytokines like TNF-α, IL-1β, and IL-6 [1].
  • Net Effect: By inhibiting p38α, this compound reduces the synthesis and release of these key pro-inflammatory cytokines and chemokines. This action attenuates cellular infiltration into inflamed tissues and reduces local damage [1]. In diseases like Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD), this mechanism offers therapeutic potential by blocking TNF-α, IL-1β, and IL-6 signaling [1].

The diagram below illustrates the core signaling pathway and the point of inhibition by this compound:

G ExtracellularStimuli Extracellular Stimuli (cytokines, TLR agonists, stress) UpstreamKinases Upstream Kinases (MKK3, MKK6) ExtracellularStimuli->UpstreamKinases p38MAPK p38α MAPK (MAPK14) UpstreamKinases->p38MAPK DownstreamSubstrates Downstream Substrates (Transcription factors, mRNA stabilizers) p38MAPK->DownstreamSubstrates Transcription Enhanced Transcription, mRNA Stability & Translation DownstreamSubstrates->Transcription CytokineRelease Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) Transcription->CytokineRelease This compound This compound (SB-681323) This compound->p38MAPK Inhibits

This compound inhibits p38α MAPK, suppressing cytokine production.

Clinical Trial Data and Quantitative Outcomes

This compound has been evaluated in several Phase II clinical trials across different inflammatory conditions. The tables below summarize key quantitative data from these studies on its anti-inflammatory activity and pharmacokinetics.

Table 1: Anti-inflammatory Biomarker Changes in Clinical Trials

Clinical Condition Dosing Regimen Key Biomarker Changes vs. Placebo Study Reference

| Severe Trauma (at risk for ARDS) | 10 mg IV, 24-hour infusion, for 3 days | - IL-6: Consistently lower (ratio < 1)

  • CRP: Reduced
  • IL-8: Significantly lower (early in treatment)
  • sTNFR1: Significantly lower [5]. | Crit Care Med. 2015 [5] | | COPD | Single oral dose (25 mg) | - CRP: Reduction associated with modulation of IL-1β.
  • Fibrinogen: Reduction linked to changes in STAT1, MMP-9, CAV1, IL-1β [3] [4]. | Pharmacol Res Perspect. 2015 [3] [4] | | Neuropathic Pain | Oral (15 mg/day) for 2 weeks | - Average Daily Pain Score: Significant reduction of 0.80 points on NRS (95% CI: 0.28, 1.33; p=0.0034) [6]. | Eur J Pain. 2011 [6] |

Table 2: Selected Pharmacokinetic and Dosing Data

Parameter Cohort 1 Cohort 2 Cohort 3 Cohort 4
Dose/Infusion Time 3 mg / 4 hrs 7.5 mg / 24 hrs 7.5 mg / 4 hrs 10 mg / 24 hrs
Primary PK Finding - - - Most favorable PK profile; maintained consistent plasma levels [5].
Anti-inflammatory Activity Modest effect Modest effect - Strongest effect on biomarkers (IL-6, CRP, IL-8, sTNFR1) [5].

Experimental Protocols for Key Assays

For researchers aiming to investigate p38 MAPK inhibition, the following summarizes key methodologies from the cited studies.

1. Clinical Trial Protocol for Severe Trauma

  • Design: A Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study [5].
  • Population: Patients with an Injury Severity Score (ISS) >16 (excluding severe head trauma), enrolled within 26 hours of injury [5].
  • Dosing Cohorts:
    • Cohort 1: 3 mg IV this compound over 4 hours.
    • Cohort 2: 7.5 mg IV this compound over 24 hours.
    • Cohort 3: 7.5 mg IV this compound over 4 hours.
    • Cohort 4: 10 mg IV this compound over 24 hours.
    • All regimens were administered daily for 3 consecutive days [5].
  • Endpoint Measurements:
    • Safety: Continuous monitoring of adverse events, vital signs, ECG, and clinical labs [5].
    • Pharmacokinetics (PK): Blood samples collected at various time points for population PK modeling [5].
    • Pharmacodynamics (PD): Serial measurements of plasma biomarkers including IL-6, IL-8, CRP, and sTNFR1 [5].

2. Gene Expression Analysis in COPD

  • Sample Collection: Whole blood was collected in PAXgene tubes for RNA stabilization, and induced sputum cells were collected in TRIZol [4].
  • RNA Processing: RNA was extracted robotically, and quality was assessed via spectrophotometry and bioanalyzer [4].
  • Microarray Analysis:
    • Amplification: 50 ng of total RNA was converted to cDNA using the NuGEN Ovation RNA Amplification System V2.
    • Chip Hybridization: Amplified, fragmented, and biotin-labeled cDNA was hybridized to Affymetrix Human Genome HG-U133 Plus 2.0 arrays.
    • Quality Control: Arrays were washed, scanned, and quality-checked using GCOS software [4].
  • Real-Time PCR Validation:
    • Selected genes (e.g., IL1B, IL6, TNF, CCL5, MMP9) were analyzed using TaqMan or SYBR Green assays.
    • Data was normalized to housekeeping genes (RL19, GAPDH, β-actin, cyclophilin) [4].

3. In Vitro Target Engagement Assay

  • Readout: Inhibition of sorbitol-induced phosphorylation of Heat Shock Protein 27 (pHSP27) in whole blood. This serves as a direct marker of p38 MAPK pathway activity [2].
  • Application: This ex vivo biomarker was used to confirm target engagement in the clinical trial of this compound in COPD patients [4].

Drug Development Status and Context

Despite promising anti-inflammatory activity in Phase II trials, this compound's overall development status appears to be discontinued after Phase III [7]. This reflects a broader historical challenge in the development of p38 MAPK inhibitors, which has often been hindered by toxicity concerns, particularly liver toxicity, and insufficient efficacy in larger trials [1] [7]. This context is crucial for researchers exploring this drug class.

Key Insights for Research and Development

The data on this compound offers several valuable lessons for developing anti-inflammatory therapies:

  • Biomarker-Driven Development: The studies demonstrate the critical role of PK/PD modeling and biomarker monitoring (e.g., IL-6, CRP, pHSP27) in early-phase trials to establish proof-of-biology and guide dose selection [5] [4].
  • Challenges of p38 Inhibition: this compound's trajectory underscores the persistent hurdles with p38 inhibitors. Future research may need to focus on improved safety profiles, intermittent dosing, or combinations with other anti-inflammatory agents to achieve a viable therapeutic window.
  • Repurposing Potential: The mechanistic understanding of this compound could inform its investigation in other conditions driven by p38 MAPK activation, though its discontinued status requires consideration.

References

Dilmapimod preclinical studies evidence

Author: Smolecule Technical Support Team. Date: February 2026

Dilmapimod Technical Summary

Aspect Details
Drug Name This compound (SB-681323) [1]
Drug Type Small molecule [1] [2]
Mechanism of Action Potent, selective, reversible inhibitor of p38α MAPK (Mitogen-activated protein kinase) [1] [3]
Primary Targets & Downstream Effects Inhibits p38 MAPK, reducing production of pro-inflammatory cytokines and mediators (e.g., TNF-α, IL-1β, IL-6) and cellular infiltration to inflammation sites [1] [3].

| Key Clinical Findings | • Neuropathic Pain: Significant reduction in average daily pain score vs. placebo (0.80 points on NRS, p=0.0034) in nerve injury patients [3] [4]. • COPD: Modulated gene expression (STAT1, MMP-9, CAV1, IL-1β) in blood/sputum, influencing inflammatory biomarkers CRP/fibrinogen [5] [6]. • Inflammation: Reduced LPS-induced TNF-α production and pHSP-27 (p38 pathway biomarker) in clinical studies [3]. | | Reported Status | Investigational; highest phase reported as "Discontinued Phase 3" for Coronary Artery Disease [1] [2]. |

Detailed Experimental Evidence & Protocols

The most robust evidence for this compound comes from early clinical trials. Here are the methodologies from key studies.

Neuropathic Pain Clinical Trial (Phase 2)

This study provides the clearest evidence of biological activity and efficacy in humans [3] [4].

  • Study Design: Multicenter, double-blind, placebo-controlled, two-period crossover trial.
  • Participants: 50 patients with chronic neuropathic pain due to nerve trauma, radiculopathy, or carpal tunnel syndrome.
  • Intervention: Oral this compound (7.5 mg or 15 mg per day) versus placebo, each administered for two weeks with a 2-4 week washout period between treatments.
  • Primary Endpoint: Change in the average daily pain intensity score during the second week of treatment, measured using an 11-point Numerical Rating Scale (NRS).
  • Key Efficacy Result: The 15 mg/day dose showed a statistically significant reduction in pain score compared to placebo (mean difference: 0.80; 95% CI: 0.28, 1.33; p=0.0034) [3] [4].
  • Safety: The drug was reported to be well-tolerated with no clinically relevant safety findings.
COPD Biomarker & Gene Expression Study

This study detailed the effects of this compound on inflammatory pathways using biomarker and gene expression analysis [5] [6].

  • Study Design: Randomized, placebo-controlled clinical trial.
  • Participants: 17 COPD patients with post-bronchodilator FEV1 >50% and <80% predicted, and serum CRP ≥ 1 mg/L.
  • Intervention: A single oral dose of this compound 25 mg versus placebo.
  • Sampling: Blood and induced sputum samples collected at pre-dose and several time points post-dose.
  • Methodologies:
    • Whole-Genome Microarray Analysis: RNA from whole blood was extracted, amplified, and hybridized to Affymetrix Human Genome HG-U133plus2 GeneChips to assess global gene expression changes [5].
    • Real-time PCR: Validated expression of specific inflammatory genes (e.g., CCL5, IL-1β, IL-6, IL-8, MMP-9, TNF-α) in blood and sputum [5].
  • Key Findings: Pathway analysis identified STAT1, MMP-9, CAV1, and IL-1β as key genes regulated by this compound that influence fibrinogen levels, while IL-1β was linked to CRP level changes [5] [6].

p38 MAPK Signaling and this compound's Action

The following diagram illustrates the core signaling pathway that this compound inhibits, based on the described mechanism of action.

G ExtStim Extracellular Stimuli (Cytokines, Stress, Cigarette Smoke) p38MAPK p38α MAPK (MAPK14) ExtStim->p38MAPK Activates Transcription Activation of Transcription Factors p38MAPK->Transcription Phosphorylates CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Transcription->CytokineProduction Upregulates ClinicalOutcome Inflammatory Disease State (e.g., Pain, COPD) CytokineProduction->ClinicalOutcome This compound This compound (SB-681323) This compound->p38MAPK Inhibits

p38 MAPK pathway and this compound's inhibitory mechanism of action.

References

Dilmapimod pharmacokinetics three-compartment model

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Study Overview

Dilmapimod is a potent p38 mitogen-activated protein kinase (MAPK) inhibitor investigated for its anti-inflammatory effects, including in patients with severe trauma at risk for developing Acute Respiratory Distress Syndrome (ARDS) [1] [2].

The data comes from a phase IIa, randomised, double-blind, placebo-controlled study (ClinicalTrials.gov Identifier: NCT00996840). The population pharmacokinetic (PopPK) analysis was performed using NONMEM software, and the model was developed using 471 this compound concentration records from 57 subjects [1] [3] [2].

Three-Compartment Model & Quantitative Parameters

The plasma concentration-time profile of intravenously administered this compound was best described by a three-compartment model with zero-order input and first-order elimination [1] [3]. The table below summarizes the core model parameters and the quantitative impact of Body Mass Index (BMI):

Parameter Symbol Value Description
Clearance CL 35.87 L/h Population typical value [1]
Steady-State Volume of Distribution Vss 160 L Sum of Vc, V2, and V3 [1]
BMI on Clearance ΔCL/ΔBMI +1.79 L/h Increase per 1 kg/m² BMI increase [1] [3]
BMI on Inter-compartment Clearance ΔQ2/ΔBMI +0.52 L/h Increase per 1 kg/m² BMI increase [1] [3]

The model described that after IV dosing, this compound was quickly distributed to peripheral compartments and then slowly eliminated in a multi-exponential manner. The plasma concentration increased approximately proportionally with the dose [1] [3].

Detailed Experimental Protocol

For a comprehensive understanding, here are the key methodological details from the study:

  • Study Design & Dosing: The study included four cohorts with different dosing regimens [3] [2]:

    • Cohort 1: 3 mg IV over 4 hours.
    • Cohort 2: 7.5 mg IV over 24 hours.
    • Cohort 3: 7.5 mg IV over 4 hours.
    • Cohort 4: 10 mg IV over 24 hours. Dosing was for 3 consecutive days. A follow-up visit was conducted on day 7.
  • PK Blood Sampling [3] [2]:

    • For 4-hour infusion (Cohorts 1 & 3): Samples on Day 1 (pre-dose, 4, 4.25, 5, 8, 12h), pre-dose on Days 2 & 3, and 24h post-third dose.
    • For 24-hour infusion (Cohorts 2 & 4): Pre-dose on Days 1 & 2; on Day 3 (pre-dose, 24h, 24h10min, 24h45min, 27h, 34h, 40h, 48h).
  • Bioanalytical Method [3] [2]:

    • PK Assay: this compound in human plasma was quantified using a validated protein precipitation method followed by HPLC-MS/MS. The lower limit of quantification (LLOQ) was 0.1 ng/mL, and the higher limit was 100 ng/mL.
    • PD Assay (for CRP): Human serum CRP levels were quantified using an immunoturbidimetric assay (CRP Latex, Beckman Coulter) with a linear range of 1.0 to 480 mg/L.
  • Dataset and Outliers: Two outlier subjects were excluded from the model. Their concentration range over the sampling interval was over ten times greater than the majority of subjects. Inclusion caused model minimization failure [3].

Pharmacodynamics and Model Visualization

The study also explored the relationship between this compound concentration and the pharmacodynamic (PD) biomarker, C-reactive protein (CRP) [1] [2].

  • PD Model: The CRP profile post-injury was described by an indirect response model. There was a sharp increase in CRP following trauma, which then slowly diminished [1] [3].
  • Drug Effect: Data exploration indicated a potential trend of this compound inhibiting the production of CRP. However, in this specific dataset, the effect did not show a statistically significant improvement in the PK/PD model [1] [2].

The diagram below illustrates the structural components of the final population pharmacokinetic model for this compound.

dilmapimod_pk_model Input IV Infusion (Zero-order input) Central Central Compartment Vc Input->Central Dosing Regimen Peripheral1 Peripheral Compartment 1 V2 Central->Peripheral1 Q2 (BMI Covariate) Peripheral2 Peripheral Compartment 2 V3 Central->Peripheral2 Q3 Elimination Elimination (First-order, CL) Central->Elimination CL (BMI Covariate) Peripheral1->Central Q2 Peripheral2->Central Q3

Diagram of the three-compartment PK model for intravenous this compound, showing covariates [1] [3] [2].

Summary for Research Professionals

  • Model Adequacy: The developed three-compartment model adequately characterized this compound's PK in severe trauma patients. Body Mass Index (BMI) was identified as a statistically significant covariate on both clearance (CL) and inter-compartmental clearance (Q2) [1] [2].
  • Clinical Relevance: The PopPK analysis provides a robust foundation for understanding this compound disposition in a critically ill population. The quantified effect of BMI is crucial for considering individualized dosing strategies in future clinical developments [1].
  • Pharmacodynamic Insight: While a definitive concentration-effect relationship for CRP inhibition was not established in this analysis, the indirect response model successfully characterized the placebo (disease) response, and a positive trend was noted [1] [3].

References

Dilmapimod body mass index BMI effect pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data and BMI Impact

The table below summarizes the core population pharmacokinetic parameters of dilmapimod and the quantified effect of BMI, based on a study in severe trauma patients at risk for Acute Respiratory Distress Syndrome (ARDS) [1] [2].

Parameter Symbol Base Value BMI Effect
Structural Model - Three-compartment [1] [2]
Clearance CL 35.87 L/h Increase of 1.79 L/h per 1 kg/m² increase in BMI [1] [2]
Inter-compartment Clearance Q2 Reported in model Increase of 0.52 L/h per 1 kg/m² increase in BMI [1] [2]
Steady-State Volume of Distribution Vss 160 L Not a significant covariate [1] [2]

This data indicates that for patients with higher BMI, this compound is cleared from the body at a faster rate. This has direct implications for dosing strategies to ensure maintained therapeutic exposure.

Experimental Protocol & Workflow

The following diagram and description outline the key methodology from the referenced population PK study.

G start Study Population: Severe Trauma Patients at Risk for ARDS dose This compound IV Dosing (3-10 mg over 4 or 24 hrs) start->dose pk_sample Plasma Sampling for PK Analysis dose->pk_sample pd_sample Serum Sampling for CRP (PD Biomarker) dose->pd_sample model_dev Model Development (NONMEM Software) pk_sample->model_dev pd_sample->model_dev pk_model Population PK Model: 3-Compartment Structure model_dev->pk_model Step 1 covariate Covariate Analysis: BMI on CL and Q2 pk_model->covariate Step 2 pkpd_exp PK/PD Exploration: CRP via Indirect Response Model covariate->pkpd_exp Step 3

Overview of the population PK/PD study design and analysis workflow.

Detailed Methodology
  • Study Design: A phase IIa, randomized, double-blind, placebo-controlled study was conducted (ClinicalTrials.gov Identifier: NCT00996840) [2]. The study enrolled severe trauma patients (exclusive of head injury) within 24-26 hours post-injury [2].
  • Dosing and Sampling: Patients received intravenous this compound in one of four regimens (3 mg over 4 hours, 7.5 mg over 24 hours, 7.5 mg over 4 hours, or 10 mg over 24 hours) for 3 consecutive days [2]. Blood samples for PK analysis were collected at predefined times pre- and post-dose, and PD samples for C-reactive protein (CRP) analysis were also collected [2].
  • Bioanalytical Methods:
    • PK Assay: this compound plasma concentrations were quantified using a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method with a lower limit of quantification of 0.1 ng/mL [2].
    • PD Assay: Serum CRP levels were measured using an immuno-turbidimetric assay (CRP Latex, Beckman Coulter) with a linear range of 1.0 to 480 mg/L [2].
  • Software and Modeling:
    • Software: All population PK and PK/PD modeling was performed using NONMEM software [1] [2].
    • Base PK Model: A three-compartment structural model with zero-order input and first-order elimination best described the this compound concentration-time data [2].
    • Covariate Model: Covariates, including BMI, were tested on PK parameters using a stepwise approach. The effect of BMI on CL and Q2 was incorporated into the final model [1] [2].
    • PK/PD Model: The time course of CRP was described using an indirect response model. The potential effect of this compound concentration on inhibiting CRP production was explored [1] [2].

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response [3] [4]. The following diagram illustrates its mechanism.

G stimulus Inflammatory Stimulus (e.g., Trauma) p38 p38 MAPK (Activated) stimulus->p38 tnfa ↓ TNF-α Production p38->tnfa il6 ↓ IL-6 Production p38->il6 il1b ↓ IL-1β Production p38->il1b inhibitor This compound (p38 Inhibitor) inhibitor->p38 Inhibits crp ↓ CRP Levels tnfa->crp outcome Reduced Inflammation tnfa->outcome il6->crp il1b->outcome crp->outcome

This compound inhibits p38 MAPK, reducing production of pro-inflammatory cytokines.

This mechanism is the basis for its investigation in inflammatory conditions like ARDS, rheumatoid arthritis, and neuropathic pain [1] [3] [5]. By inhibiting p38 MAPK, this compound reduces the levels of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, which subsequently leads to a reduction in systemic biomarkers like CRP [3] [4].

Key Takeaways for Researchers

  • Clinical Relevance: The positive correlation between BMI and clearance suggests that higher body weight may require adjusted dosing regimens to achieve equivalent drug exposure, a common consideration in critical care [6].
  • Modeling Informed Development: The application of population PK/PD modeling in a small, critically ill patient population demonstrates a robust approach to quantifying variability and identifying important covariates early in drug development [1] [2].
  • Biomarker Strategy: The use of CRP as a systemic PD biomarker, modeled with an indirect response framework, provides a template for evaluating the pharmacological effect of anti-inflammatory drugs in complex clinical settings [1].

References

population pharmacokinetics PK model Dilmapimod

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background and Clinical Rationale

Dilmapimod is a potent small-molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) [1] [2]. The p38 MAPK pathway is a central regulator of the production of pro-inflammatory cytokines, which are known to be involved in the pathophysiology of conditions like Acute Respiratory Distress Syndrome (ARDS) [1] [2].

The clinical study (NCT00996840) aimed to test the hypothesis that inhibiting p38 with intravenous this compound could provide an anti-inflammatory effect in non-head injury trauma patients identified as being at risk for developing ARDS [1] [2]. C-reactive protein (CRP) was used as a systemic biomarker to assess the pharmacodynamic (PD) response [1] [2].

Population PK Model and Covariate Analysis

A population PK model for this compound was developed using data from 57 severe trauma subjects and 471 concentration records, analyzed with NONMEM software [1] [2].

The table below summarizes the final model structure and key parameter estimates:

Model Feature Description
Structural Model 3-compartment model with intravenous infusion [1] [2]
Clearance (CL) 35.87 L/h [1] [2]
Volume of Distribution (Vss) 160 L (sum of central and two peripheral compartments) [1] [2]
Dose Proportionality Exposure increased approximately proportionally with dose [2]
Significant Covariate Body Mass Index (BMI) [1] [2]
BMI on CL Increase of 1.79 L/h per 1 kg/m² increase in BMI [1] [2]
BMI on Q2 Increase of 0.52 L/h per 1 kg/m² increase in BMI [1] [2]

The following diagram illustrates the structure of this 3-compartment model, including the influence of the identified covariate, BMI.

Pharmacodynamics (PD) and PK/PD Relationship

The PD of the system was characterized by modeling the time course of C-reactive protein (CRP) levels following trauma [1] [2].

  • PD Model Structure: An indirect response (IDR) model was used, which adequately described the sharp increase in CRP levels post-injury, followed by a slow decline [1] [2].
  • Drug Effect: Data exploration suggested that this compound may inhibit the production of CRP (an inhibitory effect on the production rate constant, Kin) [1] [2]. However, in this particular study, the dataset did not allow for the establishment of a statistically significant concentration-effect relationship in a formal PK/PD model [1] [2].

The logic of this PK/PD relationship is visualized below.

pk_pd_relationship PK This compound Plasma Concentration PD_Model Indirect Response Model|Inhibition of CRP Production (Kin) PK->PD_Model Drives Inhibitory Effect Biomarker CRP Response Profile PD_Model->Biomarker

Detailed Experimental Protocol

This section outlines the key methodological details from the Phase IIa clinical study (NCT00996840) for reference in developing application protocols [2].

Study Design
  • Type: Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study.
  • Population: Non-head injury major trauma patients within 24-26 hours post-trauma, at risk for ARDS.
  • Dosing:
    • Cohorts: Four cohorts with different dosing regimens over 3 consecutive days.
    • Doses & Infusion: 3 mg (4h), 7.5 mg (24h), 7.5 mg (4h), and 10 mg (24h) intravenous infusions.
Bioanalytical Methods
  • PK Sampling: Sparse sampling schemes tailored to the infusion duration (4h or 24h). Key samples included pre-dose, at end of infusion, and at various time points post-infusion to characterize distribution and elimination [2].
  • This compound Assay:
    • Technology: Validated high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS).
    • Matrix: Human plasma.
    • LLOQ: 0.1 ng/mL [2].
  • PD (CRP) Assay:
    • Technology: Immuno-turbidimetric assay (CRP Latex, Beckman Coulter).
    • Matrix: Human serum.
    • Range: 1.0 to 480 mg/L [2].
Population PK/PD Analysis Protocol
  • Software: NONMEM.
  • Dataset Preparation:
    • Data Exclusion: Outlier subjects, concentrations from dosing records with missing information, and pre-dose samples consistent with post-infusion start timing were excluded [2].
  • Model Development:
    • Structural PK Model: Test compartmental models sequentially. A 3-compartment model was selected based on diagnostic plots and objective function value [1] [2].
    • Stochastic Model: Inter-individual variability (IIV) and residual error models were tested.
    • Covariate Analysis: Continuous (e.g., BMI, age) and categorical covariates were tested for significance on PK parameters using a stepwise forward inclusion/backward elimination procedure [1] [2].
    • PD Model: An indirect response model was developed for placebo data to characterize the time-course of CRP. The drug effect was subsequently explored by linking the inhibitory function to the estimated this compound exposure [1] [2].
  • Model Evaluation: Goodness-of-fit plots, visual predictive checks (VPC), and bootstrap methods were used.

Key Conclusions for Researchers

  • The popPK analysis successfully characterized this compound's disposition in a critically ill trauma population using a 3-compartment model [1] [2].
  • Body Mass Index (BMI) was a statistically significant covariate on clearance (CL) and inter-compartmental clearance (Q2), indicating that patient body size should be considered for dose optimization in this population [1] [2].
  • The time course of the PD biomarker (CRP) was well-captured by an indirect response model, which is a common and robust framework for modeling biomarkers with a turnover rate [1] [2].
  • This case study exemplifies a standard model-informed drug development (MIDD) approach in a complex clinical setting, integrating sparse data to inform decision-making [3].

References

Pharmacodynamics and Modeling of Dilmapimod: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Dilmapimod is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway [1] [2] [3]. The p38 MAPK is a serine-threonine kinase that plays a central role in the intracellular signaling network that regulates the production of pro-inflammatory cytokines [2] [3]. Activation of this pathway is implicated in the pathophysiology of inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS) [2] [3].

In a phase IIa clinical trial (NCT00996840), this compound was administered intravenously to severe trauma patients (excluding those with severe head injury) who were at high risk of developing ARDS [1] [2] [3]. The goal was to leverage its anti-inflammatory effect by inhibiting p38 MAPK early in the inflammatory cascade, thereby potentially preventing the onset of ARDS. C-reactive protein (CRP), a systemic inflammatory biomarker, was used as a key pharmacodynamic marker to evaluate the drug's biological activity [1] [2] [3].

Key Pharmacokinetic and Pharmacodynamic Findings

The analysis of this compound in the target patient population yielded several critical quantitative findings, which are summarized in the table below.

Table 1: Key Population Pharmacokinetic (PK) Parameters of this compound from the Three-Compartment Model

PK Parameter Symbol Population Estimate Key Covariate (BMI)
Clearance CL 35.87 L/h Increase of 1.79 L/h per 1 kg/m² increase in BMI [1] [2]
Inter-compartment Clearance Q2 Not fully specified Increase of 0.52 L/h per 1 kg/m² increase in BMI [1] [2]
Steady-State Volume of Distribution Vss 160 L Not identified as a significant covariate [1] [2]

Table 2: Summary of Pharmacodynamic (PD) Modeling Results for Biomarker Response

Component Model Type Description of Response Drug Effect
CRP Profile (Post-trauma) Indirect Response Model A sharp increase following injury, followed by a slow decrease over time [1] [2] A trend of inhibited CRP production was observed, but it was not statistically significant in the final model [1] [2]
This compound PK/PD Concentration-CRP Relationship Exploration of the relationship between plasma this compound concentration and CRP suppression [1] The small dataset limited the ability to establish a robust PK/PD model [1] [2]

Detailed Experimental Protocol

This section outlines the core methodology from the clinical trial that generated the data for the PK/PD modeling [2] [3].

Study Design
  • Design: Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study.
  • Population: Non-head injury major trauma patients (Injury Severity Score >16) at risk for ARDS.
  • Treatment: Patients were randomized within 24-26 hours post-trauma to receive either this compound or placebo via IV infusion for 3 consecutive days.
  • Dosing Cohorts: Four cohorts with different regimens were studied:
    • Cohort 1: 3 mg over 4 hours.
    • Cohort 2: 7.5 mg over 24 hours.
    • Cohort 3: 7.5 mg over 4 hours.
    • Cohort 4: 10 mg over 24 hours.
Bioanalytical Methods
  • PK Sample Analysis: this compound concentrations in human plasma were quantified using a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method. The lower limit of quantification (LLOQ) was 0.1 ng/mL and the upper limit was 100 ng/mL [2] [3].
  • PD Sample Analysis: Serum CRP levels were measured using an immuno-turbidimetric assay (CRP Latex, Beckman Coulter). The assay's linear range was from 1.0 to 480 mg/L [2] [3].
Modeling and Software
  • Software: All population PK and PD modeling was performed using NONMEM software [1] [2].
  • PK Model: A three-compartment model with first-order elimination was developed to characterize the plasma concentration-time profile [1] [2].
  • PD Model: An indirect response model was used to characterize the time-course of CRP levels following trauma, with exploration of a drug effect to inhibit the production rate of CRP [1] [2].

Visualization of the PK/PD Relationship

The following diagram illustrates the conceptual relationship between this compound exposure and its pharmacodynamic effect on the CRP biomarker, as explored in the study. The DOT script used to generate it is provided below.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose IV Dose PK_Central Central Compartment (Plasma) Dose->PK_Central Input PK_Periph1 Peripheral Compartment 1 PK_Central->PK_Periph1 Distribution PK_Periph2 Peripheral Compartment 2 PK_Central->PK_Periph2 Distribution Elimination Elimination PK_Central->Elimination Clearance CRP_Synthesis CRP Synthesis (Kin) PK_Central->CRP_Synthesis Inhibitory Effect (this compound Concentration) PK_Periph1->PK_Central Distribution PK_Periph2->PK_Central Distribution Inflammation Trauma-Induced Inflammation Signal Inflammation->CRP_Synthesis CRP CRP Level in Serum CRP_Synthesis->CRP CRP_Loss CRP Loss (Kout) CRP->CRP_Loss

Diagram Title: Conceptual PK/PD Model of this compound Effect on CRP

This diagram summarizes the established three-compartment PK model and the indirect response PD model for CRP. The dashed line indicates the potential inhibitory effect of this compound on CRP synthesis that was explored in the analysis.

Conclusion and Research Implications

The population PK model successfully characterized this compound's disposition in a severely ill trauma population, identifying Body Mass Index (BMI) as a statistically significant covariate on drug clearance [1] [2]. The PD analysis confirmed that an indirect response model adequately describes the natural time-course of CRP after trauma.

While a trend suggesting that this compound inhibits CRP production was noted, the study was likely underpowered (as indicated by the "small dataset") to definitively prove a robust concentration-effect relationship [1] [2]. Despite this limitation, the trial found that a 10 mg dose given as a 24-hour continuous infusion provided the most favorable plasma concentration profile and showed the most pronounced effects on inflammatory markers, including CRP [4]. These findings provide a valuable foundation for the design of future larger clinical trials to evaluate the efficacy of this compound in preventing ARDS and other inflammatory organ injuries.

References

Dilmapimod dosing regimen intravenous infusion

Author: Smolecule Technical Support Team. Date: February 2026

Documented Oral Dosing in Clinical Trials

Trial Focus Dose Regimen Route Source/Study Details
Neuropathic Pain [1] [2] 7.5 mg or 15 mg total per day, administered twice daily for two weeks. Oral Double-blind, placebo-controlled, crossover study.
COPD (Biomarker Study) [3] Single 25 mg dose. Oral Single-dose study to measure pharmacodynamic effects.
General Investigational Use [4] Dosing information "Not Available"; status marked as "Investigational". (Not Specified) DrugBank database entry.

Experimental Protocol & Key Considerations

For research planning, the following details from the published neuropathic pain trial can serve as a methodological reference for oral administration studies [1] [2]:

  • Study Design: A double-blind, placebo-controlled, two-period crossover study.
  • Treatment Duration: Each treatment period lasted for two weeks, with an intervening washout period of 2-4 weeks.
  • Dosing Schedule: Eligible patients received oral dilmapimod or placebo twice daily.
  • Efficacy Assessments: The primary endpoint was the average daily pain intensity during the second week of treatment, measured using an 11-point numerical rating scale (NRS). Secondary endpoints included quantitative sensory testing and global impression of change.
  • Safety Monitoring: The study reported that this compound was well tolerated with no clinically relevant safety findings.

Mechanism of Action & Research Context

Understanding this compound's mechanism can help guide future research applications:

  • Target: this compound is a potent, selective, and reversible inhibitor of the p38α mitogen-activated protein kinase (MAPK) [4] [1].
  • Primary Effect: By inhibiting p38 MAPK, it reduces the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [4].
  • Downstream Consequences: This inhibition leads to reduced cellular infiltration at inflammation sites and a decrease in systemic inflammatory biomarkers like C-reactive protein (CRP) [1] [3].

The diagram below illustrates this core signaling pathway and the drug's action point.

G ExternalStimuli External Stimuli (Cytokines, Stress, TLR agonists) p38MAPK p38 MAPK (Activated) ExternalStimuli->p38MAPK Transcription Transcription Factors Activation & mRNA Stabilization p38MAPK->Transcription CytokineRelease Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Transcription->CytokineRelease Inflammation Cellular Infiltration & Systemic Inflammation CytokineRelease->Inflammation This compound This compound This compound->p38MAPK Inhibits

Suggestions for Further Research

To obtain the intravenous infusion protocol you require, I suggest the following:

  • Contact Pharmaceutical Developers: The original developer of this compound (GSK, based on the protocol number GSK Number: MKN106762 in one study [1]) may have conducted unpublished early-phase trials that investigated intravenous dosing.
  • Search Clinical Trial Registries: Databases like ClinicalTrials.gov may contain detailed protocol summaries for this compound studies, which might include administration methods not covered in final publications.
  • Explore Related Compounds: Review the methodology for other p38 MAPK inhibitors that have advanced in development (e.g., losmapimod, PH-797804) as their intravenous dosing regimens could provide a useful reference framework [5] [6].

References

Comprehensive Application Notes and Protocols: Dilmapimod-Mediated Inhibition of C-Reactive Protein (CRP) as a Pharmacodynamic Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Dilmapimod (SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating inflammatory responses. The p38 MAPK intracellular signaling pathway responds to various extracellular stimuli, including cytokines, Toll-like receptor agonists, and components of cigarette smoke, ultimately influencing the expression of proinflammatory mediators. This compound exerts its anti-inflammatory effects by inhibiting the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are known to stimulate hepatic production of C-reactive protein (CRP). CRP serves as a key systemic biomarker for monitoring the anti-inflammatory activity of this compound in clinical studies, with reductions in CRP levels providing evidence of target engagement and biological activity [1] [2].

The therapeutic potential of this compound has been investigated across multiple clinical conditions characterized by inflammatory pathophysiology, including chronic obstructive pulmonary disease (COPD), severe trauma patients at risk for acute respiratory distress syndrome (ARDS), neuropathic pain following nerve injury, and percutaneous coronary intervention. In each of these conditions, this compound has demonstrated the capacity to modulate inflammatory biomarkers, particularly CRP, though the magnitude and clinical significance of these effects have varied across patient populations and study designs [3] [2] [4]. The following sections provide detailed methodological protocols and analytical approaches for assessing this compound's pharmacokinetic profile and its effects on CRP and other inflammatory biomarkers.

Quantitative Pharmacokinetic and Pharmacodynamic Parameters

Pharmacokinetic Parameters of this compound

The population pharmacokinetic (PK) profile of this compound has been characterized in severe trauma subjects at risk for developing ARDS following intravenous administration. The plasma concentration-time profile of this compound is adequately described by a three-compartment model with multi-exponential elimination [5] [6] [7].

Table 1: Population Pharmacokinetic Parameters of Intravenous this compound

PK Parameter Value Comments
Clearance (CL) 35.87 L/h Significantly influenced by BMI (+1.79 L/h per 1 kg/m² increase)
Volume of Distribution (Vss) 160 L Sum of Vc, V2, and V3
Inter-compartment Clearance (Q2) - Significantly influenced by BMI (+0.52 L/h per 1 kg/m² increase)
Dose Proportionality Approximately proportional Observed across 3-10 mg dose range
Elimination Pattern Multi-exponential Rapid distribution to peripheral compartments, followed by slow elimination
Pharmacodynamic Effects on Inflammatory Biomarkers

This compound treatment demonstrates consistent effects on inflammatory biomarkers across multiple clinical studies, with CRP serving as the primary pharmacodynamic (PD) biomarker for monitoring anti-inflammatory activity.

Table 2: Pharmacodynamic Effects of this compound on Inflammatory Biomarkers

Biomarker Effect of this compound Clinical Context Significance
C-reactive Protein (CRP) Trend toward inhibition of production Severe trauma at risk for ARDS Primary PD biomarker
CRP Reduction COPD Systemic anti-inflammatory effect
CRP Attenuation of increase Percutaneous coronary intervention Systemic anti-inflammatory effect
Fibrinogen Reduction COPD Systemic anti-inflammatory effect
IL-6, IL-8, sTNF-R1 Most different vs. placebo at 10 mg/24h Severe trauma Secondary PD biomarkers
Gene Expression Modulation of STAT1, MMP-9, CAV1, IL-1β COPD Potential mechanism for fibrinogen effects

Experimental Protocols and Methodologies

Population Pharmacokinetic/Pharmacodynamic Modeling

Protocol Overview: The population PK and PD modeling approach characterizes this compound plasma concentration-time profiles and its relationship with CRP levels using nonlinear mixed-effects modeling implemented in NONMEM software [5] [6] [7].

  • Population PK Model: A three-compartment population PK model was developed to characterize this compound's PK profile in severe trauma subjects. The model evaluated the potential effects of available covariates (e.g., body mass index, age, organ function) on this compound pharmacokinetics. Body mass index (BMI) was identified as a statistically significant covariate on both clearance (CL) and inter-compartment clearance (Q2), with each 1 kg/m² increase in BMI resulting in a 1.79 L/h increase in CL and a 0.52 L/h increase in Q2 [5] [7].

  • Indirect Response PD Model: The CRP profile following tissue injury was adequately described by an indirect response model, characterized by a sharp increase in CRP levels following injury, followed by a slow decline. The model explored the inhibitory effect of this compound on CRP production, with data exploration indicating a potential drug effect, though the small dataset did not show statistically significant improvement in the PK/PD modeling [5] [6].

  • Model Evaluation: The final population PK model was evaluated using diagnostic plots, visual predictive checks, and bootstrap analysis to assess model stability and performance. The model adequately described the observed this compound plasma concentration-time profiles in severe trauma subjects at risk for ARDS [6].

Assessment of Gene Expression Changes

Protocol Overview: Analysis of gene expression changes in blood and sputum samples from COPD patients following this compound treatment provides insights into the molecular mechanisms underlying its effects on inflammatory biomarkers [1] [2].

  • Sample Collection: Whole blood samples were collected in PAXgene blood RNA tubes at pre-dose and 1, 2, and 6 hours post-dose. Sputum induction was performed using hypertonic saline, with processed cells collected in TRIZOL reagent for RNA preservation [2].

  • RNA Processing and Microarray: Total RNA was extracted using robotic extraction (Biorobot 8000), with quality assessment via spectrophotometry and Agilent Bioanalyzer. For whole-blood samples, total RNA was converted to amplified antisense sscDNA using the NuGEN Ovation RNA Amplification System V2, followed by fragmentation, biotin labeling, and hybridization to Affymetrix Human Genome HG-U133plus2 GeneChip arrays [2].

  • Pathway Analysis: Gene expression data were analyzed to identify pathways and networks modulated by this compound. STAT1, MMP-9, CAV1, and IL-1β were identified as genes regulated by this compound that could influence fibrinogen levels, while only IL-1β was identified as a gene regulating CRP levels, suggesting p38 MAPK inhibition affects specific inflammatory pathways differentially [1] [2].

Clinical Dosing Protocols

Protocol Overview: Multiple dosing regimens have been employed in clinical studies of this compound across different patient populations and routes of administration [5] [3] [4].

  • Intravenous Administration in Trauma Patients: In a phase IIa randomized, double-blind, placebo-controlled study in severe trauma patients at risk for ARDS, this compound was administered via intravenous infusion for 3 consecutive days in four distinct cohorts with different dosing regimens [5] [3]:

    • Cohort 1: 3 mg IV infused over 4 hours
    • Cohort 2: 7.5 mg IV infused over 24 hours
    • Cohort 3: 7.5 mg IV infused over 4 hours
    • Cohort 4: 10 mg IV infused over 24 hours

    Pharmacokinetic modeling indicated that the 10 mg dose administered as a continuous infusion over 24 hours provided the most favorable plasma concentration profile and demonstrated the greatest differences in inflammatory markers compared to placebo [3].

  • Oral Administration in Neuropathic Pain: In a double-blind, placebo-controlled, crossover study in patients with neuropathic pain following nerve injury, oral this compound was administered at 7.5 mg/day and 15 mg/day for two-week treatment periods, separated by a two-week washout period [4].

Analytical Methodologies

Bioanalytical Methods for Quantifying this compound
  • Sample Processing: Human plasma samples were analyzed for this compound using a validated analytical method based on protein precipitation followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis [5] [7].

  • Quantification Range: The lower limit of quantification for this compound was 0.1 ng/mL using a 50 μL aliquot of human plasma, with an upper limit of quantification of 100 ng/mL [5] [7].

  • Quality Control: Quality control samples prepared at three different analyte concentrations were included with each batch of study samples. Acceptance criteria required no more than one-third of total QC results and no more than one-half of results from each concentration level to deviate from nominal concentration by more than 15% [5].

Biochemical Assays for Inflammatory Biomarkers
  • CRP Quantification: Human serum CRP levels were quantified by an immuno-turbidimetric assay (CRP Latex, Beckman Coulter), in which CRP reacts with anti-human CRP antibodies coated on latex particles to form insoluble aggregates. The assay linear range for CRP was from 1.0 to 480 mg/L [5] [7].

  • Gene Expression Validation: Real-time PCR was performed on blood and sputum RNA to validate microarray results. Selected genes included CCL5, HSPB1 (HSP27), IL-1β, IL-6, IL-8, MMP-9, and TNF-α in blood, and CCL4, CXCL1, CXCL10, HSPB1, IL-1β, IL-6, IL-8, PPARγ, and TNF-α in sputum. Housekeeping genes for normalization included RL19, GAPDH, β-actin, and cyclophilin [2].

Technical Considerations and Limitations

  • BMI Impact on Dosing: The significant effect of BMI on this compound clearance suggests that body size-based dosing may be necessary to achieve consistent drug exposure across diverse patient populations [5] [7].

  • Sample Timing for PD Assessment: The indirect response model for CRP indicates that careful timing of biomarker assessments is crucial, as CRP levels naturally fluctuate following tissue injury, potentially obscuring drug effects if measured at suboptimal timepoints [5] [6].

  • Biomarker Specificity: While CRP serves as a useful systemic biomarker for p38 inhibition, gene expression analyses suggest that p38 MAPK inhibition affects inflammatory pathways differentially, with distinct mechanisms underlying changes in CRP versus fibrinogen levels [1] [2].

  • Statistical Power: The exploration of PK/PD relationships in the severe trauma population was limited by small sample size, highlighting the need for appropriately powered studies to detect statistically significant drug effects on inflammatory biomarkers [5] [6].

Conclusion

This compound represents a promising approach for targeting inflammation through inhibition of the p38 MAPK pathway. The methodologies outlined in these Application Notes and Protocols provide researchers with standardized approaches for assessing the pharmacokinetics, pharmacodynamics, and biomarker responses associated with this compound treatment across various clinical contexts. The consistent effect of this compound on CRP levels supports its utility as a primary pharmacodynamic biomarker for establishing proof-of-mechanism in early-phase clinical trials of p38 MAPK inhibitors.

Schematic Representation of this compound Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and the experimental workflow for assessing its effects on inflammatory biomarkers:

G Stimuli Extracellular Stimuli (Cytokines, TLR agonists, Cigarette smoke) p38 p38 MAPK Activation Stimuli->p38 Transcription Transcription Factor Activation p38->Transcription PKSampling Pharmacokinetic Sampling & Modeling (NONMEM) CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Transcription->CytokineProduction CRPProduction Hepatocyte Activation & CRP Production CytokineProduction->CRPProduction PDAssessment Pharmacodynamic Assessment (CRP, Cytokines, Gene Expression) CRPProduction->PDAssessment This compound This compound (p38 MAPK Inhibitor) Inhibition p38 MAPK Inhibition This compound->Inhibition Inhibits Inhibition->p38

References

Analytical Method for Dilmapimod in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The core methodology for the quantification of Dilmapimod (also referred to as SB-681323) in human plasma is summarized in the table below [1] [2].

Method Parameter Description
Analytical Technique High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
Sample Volume 50 µL aliquot of human plasma [1] [2]
Sample Preparation Protein Precipitation [1] [2]
Quantification Range 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ) [1] [2]
Quality Control (QC) QC samples at three concentrations were included in each batch alongside calibration standards [1] [2]
Run Acceptance Criteria No more than one-third of total QC results, and no more than half at each concentration level, could deviate from the nominal concentration by more than 15% [1] [2]

Application in a Clinical Pharmacokinetic Study

The analytical method was used in a Phase IIa clinical trial to characterize the population pharmacokinetics of this compound in severe trauma subjects at risk for Acute Respiratory Distress Syndrome (ARDS) [1].

Study Aspect Details
Study Design Randomized, double-blind, placebo-controlled study in non-head injury trauma patients (NCT00996840) [1] [3]
Dosing Intravenous infusion over 4 or 24 hours for 3 consecutive days at doses of 3 mg, 7.5 mg, and 10 mg [1] [3]
PK Sampling (4-h infusion) Pre-dose, 4, 4.25, 5, 8, 12 h post-dose on Day 1; pre-dose on Days 2 & 3; 24 h after the third dose [1]
PK Sampling (24-h infusion) Pre-dose on Days 1 & 2; on Day 3: pre-dose, 24 h, 24h10min, 24h45min, 27h, 34h, 40h, 48h [1]

| Key PK Findings | - A three-compartment model best described the plasma concentration-time profile [1] [4].

  • Population clearance (CL) was 35.87 L/h, and steady-state volume of distribution (Vss) was 160 L [1] [4].
  • Body Mass Index (BMI) was a statistically significant covariate, affecting clearance and inter-compartmental clearance [1] [2] [4]. |

The following diagram illustrates the workflow from sample collection to data analysis in this clinical PK study.

Start Patient Dosing (IV this compound) S1 Blood Sample Collection Start->S1 S2 Centrifugation & Plasma Separation S1->S2 S3 Sample Prep: Protein Precipitation S2->S3 S4 HPLC-MS/MS Analysis S3->S4 S5 Data Acquisition & Concentration Output S4->S5 S6 PK Modeling & Statistical Analysis S5->S6 End Report PK Parameters (CL, Vss, Covariates) S6->End

Detailed Experimental Protocol

Based on the search results, here is a more detailed breakdown of the experimental procedure:

Sample Collection and Storage

  • Collection: Blood samples were collected into tubes containing the anticoagulant EDTA [5].
  • Processing: Samples were immediately chilled on wet ice after collection. Plasma was separated by centrifugation at approximately 3000g [5].
  • Storage: The plasma supernatant was promptly transferred to polypropylene tubes and frozen at approximately -20°C until analysis [5].

Chromatography and Mass Spectrometry While the specific details of the HPLC columns, mobile phase composition, and MS/MS transitions are not provided in the available search results, the general principle of HPLC-MS/MS involves:

  • Chromatography: Separation of this compound from other plasma components using a reverse-phase HPLC column.
  • Detection: Detection and quantification using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity.

Mechanism of Action and Biomarker Analysis

This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) [1] [6] [7]. This intracellular signaling pathway regulates the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 [6] [7]. The diagram below illustrates the signaling pathway and the downstream effects measured in the clinical study.

Ext Extracellular Stress (e.g., Trauma) P38 p38 MAPK (Activated) Ext->P38 TF Transcription Factors (e.g., NF-κB) P38->TF Cyt Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TF->Cyt CRP CRP Production (in Liver) Cyt->CRP Bio Systemic Biomarker (Measured CRP) CRP->Bio Drug This compound Drug->P38 Inhibits

In the clinical study, C-reactive protein (CRP) was used as a systemic pharmacodynamic biomarker of p38 inhibition [1]. The CRP profile post-injury was described by an indirect response model. Although data exploration indicated a trend of this compound inhibiting CRP production, the effect did not reach statistical significance in the PK/PD modeling, potentially due to the small dataset [1] [2] [4].

References

Dilmapimod gene expression analysis blood sputum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The p38 mitogen-activated protein kinase (MAPK) pathway is a central intracellular signaling cascade that responds to various extracellular stimuli, including cytokines, Toll-like receptor agonists, and components of cigarette smoke, to regulate the expression of proinflammatory mediators. In chronic obstructive pulmonary disease (COPD), activation of p38 MAPK is increased in the lungs, contributing to sustained inflammation and disease progression. Systemic inflammation in COPD, characterized by elevated biomarkers such as C-reactive protein (CRP) and fibrinogen, is associated with poor clinical outcomes, including increased mortality, exacerbation rates, and hospitalization.

Dilmapimod, a selective p38 MAPK inhibitor, has been investigated for its potential to modulate inflammatory responses in COPD. This document provides a detailed protocol for gene expression analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial of this compound in COPD patients. The primary objective is to elucidate the effects of p38 MAPK inhibition on the inflammatory genome in systemic circulation and the lung microenvironment, with a focus on transcriptomic changes linked to CRP and fibrinogen regulation.

Study Design and Patient Cohort

This analysis is based on a subset of samples from a clinical trial described by Betts et al. (2015). Key design elements are summarized below.

Patient Enrollment and Demographics
  • Cohort Size: 17 COPD patients (12 male, 5 female).
  • Inclusion Criteria:
    • Age 40–75 years.
    • Post-bronchodilator FEV₁ >50% and <80% predicted.
    • Serum CRP ≥1 mg/L at screening.
    • Ability to produce a viable sputum sample (≥50% viable cells).
  • Exclusion Criteria:
    • Active tuberculosis, lung cancer, or significant bronchiectasis.
    • Respiratory infection symptoms at study initiation.
    • Rheumatoid arthritis, connective tissue disorders, or other chronic inflammatory conditions.
  • Key Baseline Characteristics (Mean ± SD):
    • Age: 63.2 ± 8.4 years.
    • Pre-bronchodilator FEV₁: 56.3 ± 8.2% predicted.
    • CRP (median): 2.4 mg/L (range: 1–26.4).
Study Design and Dosing
  • A single oral dose of This compound 25 mg or placebo was administered.
  • Blood samples were collected at pre-dose and 1, 2, and 6 hours post-dose.
  • Induced sputum samples were collected 2 hours post-dose.
  • Gene expression analysis was performed on 15 blood samples and 14 sputum samples after quality exclusions.

Sample Collection and Processing Protocols

Blood Collection and RNA Stabilization
  • Collect 5 mL of whole blood into PAXgene Blood RNA Tubes (Qiagen).
  • Invert tubes 8–10 times gently to mix.
  • Incubate at room temperature for 2 hours for RNA stabilization.
  • Store samples at –20°C prior to RNA extraction.
Sputum Induction and Processing
  • Induce sputum using hypertonic saline inhalation.
  • Process sputum cells using dithiothreitol (DTT) to dissociate mucus.
  • Centrifuge to pellet cells and resuspend in TRIZOL reagent for RNA preservation.
RNA Extraction and Quality Control
  • Extract total RNA robotically using a Biorobot 8000 (Qiagen).
  • Assess RNA quality using:
    • Spectrophotometry: A260/A280 ratio.
    • Agilent Bioanalyzer: 28S/18S ribosomal RNA ratio and RNA Integrity Number (RIN).
  • Only samples with high-quality RNA (A260/A280 ≈ 1.8–2.0, RIN >7) were used for downstream analysis.

Gene Expression Profiling Workflow

The experimental workflow for transcriptomic analysis is illustrated below. This diagram outlines the key steps from sample collection to data analysis.

G Gene Expression Analysis Workflow SampleCollection Sample Collection RNAStabilization RNA Stabilization SampleCollection->RNAStabilization RNAExtraction RNA Extraction & QC RNAStabilization->RNAExtraction cDNAPreparation cDNA Synthesis & Amplification RNAExtraction->cDNAPreparation MicroarrayHyb Microarray Hybridization cDNAPreparation->MicroarrayHyb qPCR qPCR Validation cDNAPreparation->qPCR DataAnalysis Data Analysis MicroarrayHyb->DataAnalysis qPCR->DataAnalysis

Figure 1: Workflow for gene expression analysis of blood and sputum samples.

Whole-Genome Microarray Analysis
  • Amplification: Convert 50 ng of total RNA to amplified antisense ssDNA using the NuGEN Ovation RNA Amplification System V2.
  • Purification: Use Agencourt AMPure Magnetic Bead Purification System (Beckman Coulter).
  • Fragmentation and Labeling: Fragment and biotinylate cDNA using the FL-Ovation cDNA Biotin Module V2 (NuGEN).
  • Hybridization: Hybridize to Affymetrix Human Genome HG-U133 Plus 2.0 GeneChip.
  • Scanning: Wash and scan arrays on a GeneChip 3000 scanner (Affymetrix).
  • Quality Control: Assess using GeneChip Operating System (GCOS) report files.
Real-Time PCR Validation
  • Reverse Transcription: Use High Capacity cDNA Archive Kit (Applied Biosystems).
  • Gene Targets:
    • Blood: CCL5, HSPB1 (HSP27), IL-1β, IL-6, IL-8, MMP-9, TNF-α.
    • Sputum: CCL4, CXCL1, CXCL10, HSPB1, IL-1β, IL-6, IL-8, PPARγ, TNF-α.
  • Housekeeping Genes: RL19, GAPDH, β-actin, cyclophilin.
  • Platforms: TaqMan 5′ nuclease assay or SYBR Green.
  • Throughput: Array cDNA into 384-well plates using a Biomek FX robot (Beckman Coulter).

Data Analysis and Bioinformatics

Microarray Data Preprocessing
  • Normalize data using Robust Multi-array Average (RMA) algorithm.
  • Perform quality control to exclude outliers.
Differential Expression Analysis
  • Use linear models to identify genes differentially expressed between this compound and placebo.
  • Apply False Discovery Rate (FDR) correction (Benjamini-Hochberg method) with significance threshold of FDR <0.05.
Pathway and Network Analysis
  • Functional Enrichment: Use Gene Ontology (GO) and Ingenuity Pathway Analysis (IPA) to identify affected biological pathways.
  • Network Analysis: Input significant genes into STRING database to map protein-protein interaction networks.

Key Findings and Data Summary

Effects on Systemic and Pulmonary Inflammation

Analysis revealed that this compound significantly modulated specific inflammatory pathways. The table below summarizes key genes regulated by this compound and their potential influence on systemic biomarkers.

Table 1: Key Genes Regulated by this compound and Their Association with Systemic Biomarkers

Gene Symbol Gene Name Regulation by this compound Associated Biomarker Potential Functional Role
IL-1β Interleukin-1 Beta Downregulated CRP & Fibrinogen Pro-inflammatory cytokine signaling [1]
STAT1 Signal Transducer and Activator of Transcription 1 Modulated Fibrinogen Transcriptional regulation [1]
MMP-9 Matrix Metalloproteinase-9 Modulated Fibrinogen Tissue remodeling & inflammation [1]
CAV1 Caveolin-1 Modulated Fibrinogen Regulation of endothelial function [1]
  • Pathway Analysis:
    • Fibrinogen-associated genes: STAT1, MMP-9, CAV1, IL-1β.
    • CRP-associated genes: IL-1β was the primary gene identified.
  • Interpretation: p38 MAPK inhibition by this compound exerts differential effects on CRP and fibrinogen levels, likely through distinct inflammatory pathways [1] [2] [3].
p38 MAPK Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates the p38 MAPK signaling pathway and the points of inhibition by this compound, leading to downstream transcriptional effects.

G p38 MAPK Pathway & this compound Inhibition Stimuli Extracellular Stimuli (Cytokines, TLR agonists, Cigarette smoke) p38Activation p38 MAPK Activation Stimuli->p38Activation Transcription Activation of Transcription Factors (e.g., STAT1) p38Activation->Transcription mRNAStability mRNA Stabilization & Translation p38Activation->mRNAStability InflammatoryMediators Production of Inflammatory Mediators (IL-1β, MMP-9, TNF-α) Transcription->InflammatoryMediators mRNAStability->InflammatoryMediators Biomarkers Systemic Biomarkers (CRP, Fibrinogen) InflammatoryMediators->Biomarkers This compound This compound (p38 Inhibitor) This compound->p38Activation Inhibits

Figure 2: The p38 MAPK signaling pathway and its inhibition by this compound.

Discussion and Technical Notes

Interpretation of Results
  • This compound significantly modulated genes associated with fibrinogen (STAT1, MMP-9, CAV1, IL-1β) and CRP (IL-1β) in blood and sputum.
  • The stronger effect in sputum suggests a targeted anti-inflammatory action in the lung compartment.
  • IL-1β appears to be a central node connecting p38 MAPK inhibition to both CRP and fibrinogen regulation.
Advantages and Limitations
  • Advantages:
    • Comprehensive transcriptomic coverage using microarray and PCR validation.
    • Parallel analysis of blood and sputum provides systemic and pulmonary insights.
  • Limitations:
    • Small sample size (n=15-17) may limit statistical power.
    • Single-dose design precludes assessment of long-term effects.
Troubleshooting Tips
  • RNA Quality: Ensure rapid processing of sputum samples to prevent RNA degradation.
  • Hemoglobin Contamination: For blood samples, check RNA quality metrics to detect hemoglobin interference.
  • Microarray Normalization: Use consistent normalization methods across batches to minimize technical variation.

References

Application Notes and Protocols: Investigating Dilmapimod-Mediated Regulation of STAT1, MMP-9, and IL-1β in Inflammatory Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms

The p38 mitogen-activated protein kinase (MAPK) pathway serves as a central intracellular signaling node that transduces a variety of extracellular stimuli, including proinflammatory cytokines, Toll-like receptor agonists, and environmental stressors such as cigarette smoke components. This pathway plays a critical role in regulating the expression of numerous proinflammatory mediators in chronic inflammatory diseases. In clinical contexts, p38 MAPK activation is significantly elevated in the lungs of chronic obstructive pulmonary disease (COPD) patients, making it an attractive therapeutic target for modulating inflammation-driven pathology. [1]

Dilmapimod (SB-681323) is a selective, potent, and orally active p38 MAPK inhibitor that has demonstrated significant effects on inflammatory biomarkers in clinical trials. Treatment with this compound in COPD patients has been shown to reduce systemic inflammation biomarkers, particularly C-reactive protein (CRP) and fibrinogen, both of which are associated with poor clinical outcomes including mortality, exacerbation frequency, and hospitalization rates. [1] The molecular mechanisms underlying these clinical effects involve complex interactions between key inflammatory mediators, including signal transducer and activator of transcription 1 (STAT1), matrix metalloproteinase-9 (MMP-9), and interleukin-1 beta (IL-1β), which form an interconnected regulatory network in inflammatory signaling. [1]

Gene Expression Data Analysis

Quantitative Effects of p38 MAPK Inhibition

Analysis of gene expression data from whole blood and induced sputum samples of COPD patients treated with this compound in randomized, placebo-controlled clinical trials reveals specific modulations of key inflammatory mediators. Pathway and network analysis identified STAT1, MMP-9, CAV1, and IL-1β as genes significantly regulated by this compound that could influence fibrinogen levels, while only IL-1β was identified as a this compound-regulated gene that could affect CRP levels. This differential regulation suggests that p38 MAPK inhibition modulates specific inflammatory pathways with distinct downstream effects on clinically relevant biomarkers. [1]

Table 1: Gene Expression Changes Following this compound Treatment in COPD Patients

Gene Symbol Gene Name Regulation by this compound Potential Impact on Biomarkers Sample Type
STAT1 Signal Transducer and Activator of Transcription 1 Downregulated Influences fibrinogen levels Whole blood, sputum
MMP-9 Matrix Metalloproteinase-9 Downregulated Influences fibrinogen levels Whole blood, sputum
IL-1β Interleukin-1 Beta Downregulated Influences both CRP and fibrinogen levels Whole blood, sputum
CAV1 Caveolin-1 Downregulated Influences fibrinogen levels Whole blood, sputum
IL-1β and MMP-9 Interrelationship

The relationship between IL-1β and MMP-9 represents a particularly important inflammatory amplification loop. Research demonstrates that IL-1β induces MMP-9 expression through multiple signaling pathways, including MAPK, PI3K/Akt, and NF-κB cascades. In A549 lung epithelial cells, IL-1β stimulates MMP-9 expression through c-Src-dependent transactivation of EGFR/PDGFR, subsequently activating PI3K/Akt and leading to NF-κB activation and translocation to the MMP-9 promoter region. [2] Conversely, MMP-9 can cleave pro-IL-1β into its active form, creating a positive feedback loop that amplifies inflammatory signaling. In eosinophils, MMP-9 serves as a protease that cleaves pro-IL-1β into an approximately 15 kDa form, facilitating IL-1β release through an inflammasome/caspase-1-independent mechanism. [3]

Table 2: Interrelationship Between IL-1β and MMP-9 in Inflammatory Signaling

Experimental System IL-1β Effect on MMP-9 MMP-9 Effect on IL-1β Key Signaling Pathways Functional Outcomes
A549 lung epithelial cells Induction of expression and activity Not determined c-Src/EGFR/PDGFR/PI3K/Akt/NF-κB Enhanced cell migration
Human eosinophils (blood and BAL) Not determined Cleavage of pro-IL-1β to active form MMP-9 dependent, caspase-1 independent Link between type-2 and type-17 immune responses
Pericytes (blood-labyrinth barrier) Induction of MMP-9 expression Not determined PI3K/Akt pathway Disruption of tight junctions, increased barrier permeability
Helicobacter pylori gastritis model Not determined STAT1-mediated MMP9 regulation STAT1/MMP-9 cascade Impairment of gastric epithelial cell function

Experimental Protocols

Gene Expression Analysis from Clinical Samples

Protocol: mRNA Quantification from Whole Blood and Sputum Samples

This protocol outlines the methodology for measuring gene expression changes in response to this compound treatment, as implemented in clinical trials. [1]

  • Sample Collection: Collect whole blood in PAXgene Blood RNA tubes and process within 24 hours. Obtain induced sputum by inhalation of 3% saline solution, followed by processing with dithiothreitol to dissociate mucin bonds.
  • RNA Extraction: Use the RNeasy Mini Kit (Qiagen) according to manufacturer's instructions. Include DNase treatment to remove genomic DNA contamination.
  • cDNA Synthesis: Perform reverse transcription using Superscript III system (Invitrogen/Life Technologies) with oligo(dT) and random hexamer primers.
  • Quantitative PCR: Set up reactions with SYBR Green Master Mix (SABiosciences) and gene-specific primers. Use the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
  • Primer Sequences:
    • IL-1β: Forward 5'-TGGACCCCTTTGTTAAAAGACA-3', Reverse 5'-GAAAAATCAGTAGAGCTATGAAAACAAATAAG-3'
    • Use β-glucuronidase (GUSB) as reference gene: Forward 5'-CAGGACCTGCGCACAAGAG-3', Reverse 5'-TCGCACAGCTGGGG-3'
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method. Normalize to reference genes and compare to control samples.
In Vitro Model of IL-1β and MMP-9 Interaction

Protocol: Eosinophil Culture and IL-1β Processing Analysis

This protocol describes methods for investigating MMP-9-dependent IL-1β release in cytokine-activated eosinophils, relevant to understanding this compound's effects on this pathway. [3]

  • Eosinophil Purification: Collect heparinized blood and dilute 1:1 in HBSS. Overlay above Percoll (1.090 g/ml) and centrifuge at 700 × g for 20 minutes at room temperature. Remove mononuclear cells from the plasma/Percoll interface. Eliminate erythrocytes from the cell pellet by hypotonic lysis with water. Resuspend remaining pellet in 2% NCS in HBSS. Incubate with anti-CD16, anti-CD3, anti-CD14, and anti-Glycophorin-A beads (Miltenyi Biotec) and perform negative selection using AutoMACS (Miltenyi Biotec).
  • Cell Culture: Culture eosinophils at 1-2 × 10^6 cells/ml in RPMI-1640 containing HEPES, L-glutamine, 10% FBS, 1% antibiotic-antimycotic (Thermo Fisher Scientific), and 10 μg/ml ciprofloxacin hydrochloride (Bioworld/Thermo Fisher Scientific).
  • Cell Stimulation: Stimulate cells with 10 ng/ml of IL-3 or IL-5 alone or in combination with 10 ng/ml of TNF-α for up to 72 hours. For inhibition studies, preincubate eosinophils (30 minutes) with 5 μM MMP-9 inhibitor (MMP-9 inhibitor 1, Enzo Life Sciences) or 5 μM caspase-1 inhibitor (Z-WEHD-FMK, Enzo Life Sciences).
  • Analysis of IL-1β Forms: Use Western blotting to detect different forms of IL-1β. Perform zymography to assess MMP-9 activity.
  • Functional Assays: Measure eosinophil migration using transwell assays. Evaluate IL-17 production by CD4+ T lymphocytes in co-culture systems to assess functional consequences of IL-1β release.
STAT1/MMP-9 Regulatory Axis Analysis

Protocol: STAT1 Regulation of MMP-9 Expression

This protocol is adapted from research on H. pylori-induced gastritis but provides applicable methodology for studying this regulatory axis in other inflammatory contexts. [4]

  • Cell Culture and Treatment: Culture gastric epithelial cells (or relevant cell type) in appropriate medium. Stimulate with relevant inflammatory inducers (e.g., H. pylori for gastritis models, cytokines for other systems).
  • Viability Assessment: Perform CCK-8 assay according to manufacturer's instructions to determine cell viability following treatments.
  • Migration Assay: Use scratch/wound healing assay. Create a linear scratch in confluent cell monolayer, capture images at regular intervals, and quantify migration rate.
  • Western Blot Analysis: Extract proteins using RIPA buffer. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against STAT1, phosphorylated STAT1, MMP-9, and loading control (e.g., GAPDH).
  • Dual-Luciferase Reporter Assay: Clone MMP-9 promoter region into luciferase reporter vector. Co-transfect with STAT1 expression vector or control empty vector. Measure luciferase activity 24-48 hours post-transfection using dual-luciferase reporter assay system. Normalize firefly luciferase activity to Renilla luciferase activity.
  • Statistical Analysis: Perform experiments in triplicate and repeat at least three independent times. Analyze data using Student's t-test or ANOVA with appropriate post-hoc tests.

Signaling Pathways and Visual Representation

p38 MAPK Signaling Network

The diagrams below illustrate the key signaling pathways involving p38 MAPK, STAT1, MMP-9, and IL-1β, and the points of inhibition by this compound.

G cluster_0 Extracellular Stimuli cluster_1 p38 MAPK Pathway cluster_2 Inflammatory Gene Regulation cluster_3 Functional Outcomes Cytokines Cytokines (TNF-α, IL-1) MKK3 MKK3/MKK6 Cytokines->MKK3 TLR_Agonists TLR Agonists TLR_Agonists->MKK3 CigaretteSmoke Cigarette Smoke CigaretteSmoke->MKK3 StressSignals Cellular Stress StressSignals->MKK3 p38_MAPK p38 MAPK (activated) STAT1 STAT1 p38_MAPK->STAT1 MMP9 MMP-9 p38_MAPK->MMP9 IL1b IL-1β p38_MAPK->IL1b MKK3->p38_MAPK Transcription Gene Transcription Modulation STAT1->Transcription Fibrinogen Fibrinogen Levels STAT1->Fibrinogen MMP9->Transcription MMP9->Fibrinogen CellMigration Cell Migration MMP9->CellMigration IL1b->MMP9 Feedback IL1b->Transcription CRP CRP Production IL1b->CRP IL1b->Fibrinogen BarrierDisruption Barrier Disruption Transcription->BarrierDisruption This compound This compound (p38 Inhibitor) This compound->p38_MAPK Inhibits

Figure 1: p38 MAPK Signaling Pathway and this compound Mechanism of Action

IL-1β and MMP-9 Regulatory Loop

G cluster_0 Initial Stimulation cluster_1 IL-1β Regulation cluster_2 MMP-9 Regulation cluster_3 Cellular Responses InflammatorySignal Inflammatory Signal (e.g., TNF-α, IL-3) p38_Activation p38 MAPK Activation InflammatorySignal->p38_Activation proIL1b pro-IL-1β (31 kDa) p38_Activation->proIL1b MMP9_Expression MMP-9 Expression p38_Activation->MMP9_Expression matureIL1b Mature IL-1β (17 kDa) proIL1b->matureIL1b Caspase-1 or MMP-9 IL1b_Release IL-1β Release matureIL1b->IL1b_Release IL1b_Release->MMP9_Expression Induction Inflammation Amplified Inflammation IL1b_Release->Inflammation proMMP9 pro-MMP-9 MMP9_Expression->proMMP9 activeMMP9 Active MMP-9 proMMP9->activeMMP9 activeMMP9->matureIL1b Cleavage MMP9_Release MMP-9 Release activeMMP9->MMP9_Release CellMigration Enhanced Cell Migration activeMMP9->CellMigration MMP9_Release->CellMigration BarrierDisruption Tight Junction Disruption MMP9_Release->BarrierDisruption This compound This compound This compound->p38_Activation Blocks MMP9_Inhibitor MMP-9 Inhibitor MMP9_Inhibitor->activeMMP9 Blocks

Figure 2: IL-1β and MMP-9 Regulatory Feedback Loop

Application Notes

Research Applications in COPD

The experimental approaches outlined in these application notes are particularly relevant for COPD drug development. Analysis of this compound's effects in clinical trials demonstrates that p38 MAPK inhibition modulates specific inflammatory pathways with potential impacts on disease outcomes. Researchers should consider several key applications:

  • Biomarker Development: Utilize STAT1, MMP-9, and IL-1β as potential pharmacodynamic biomarkers for p38 MAPK inhibitor development. These markers show consistent regulation in response to this compound treatment and relate to clinically relevant biomarkers such as fibrinogen and CRP. [1]
  • Patient Stratification: Consider inflammatory endotyping when designing clinical trials for p38 MAPK inhibitors. The differential effects on CRP and fibrinogen pathways suggest that specific patient subsets may derive greater benefit from these therapies.
  • Combination Therapy Strategies: Explore rational combination approaches based on pathway interactions. For instance, combining p38 MAPK inhibitors with PDE4 inhibitors like ensifentrine may provide enhanced anti-inflammatory effects through complementary mechanisms. [5]
Considerations for Inflammatory Disease Research

Beyond COPD, these experimental protocols and mechanistic insights have broader applications in inflammatory disease research:

  • Asthma Research: The MMP-9-dependent IL-1β release pathway is particularly relevant in severe asthma phenotypes characterized by mixed granulocytic inflammation. Investigating p38 MAPK inhibition in this context may reveal novel therapeutic opportunities for treatment-refractory asthma. [3]
  • Neuroinflammatory Conditions: In trigeminal neuralgia, elevated levels of IL-1β and other proinflammatory cytokines are reversed by surgical interventions, suggesting involvement of p38 MAPK signaling. These protocols can be adapted to study neuroinflammatory components of pain conditions. [6]
  • Barrier Function Studies: The IL-1β/MMP-9 axis plays a critical role in blood-tissue barrier dysfunction across multiple systems, including the blood-labyrinth barrier in the cochlea and blood-retinal barrier in diabetic retinopathy. [7] [8] These models can be applied to study barrier integrity in various physiological contexts.

Troubleshooting and Optimization

Common Technical Challenges
  • RNA Quality from Sputum Samples: The high mucin content in sputum samples can compromise RNA quality and inhibit downstream enzymatic reactions. Ensure thorough DTT treatment and include additional purification steps if necessary. Assess RNA integrity numbers (RIN) above 7.0 for reliable gene expression results.
  • Eosinophil Viability: Primary eosinophils are particularly sensitive to activation during isolation procedures. Maintain cells at 4°C during isolation, use gentle magnetic separation techniques rather than density centrifugation, and process samples within 6-8 hours of blood draw for optimal viability. [3]
  • MMP-9 Activity Preservation: MMP-9 is susceptible to degradation and irreversible inhibition. Avoid repeated freeze-thaw cycles of samples, use protease inhibitor cocktails without EDTA for zymography, and process samples promptly for activity assays.
Data Interpretation Considerations
  • Context-Dependent Signaling Effects: Recognize that p38 MAPK signaling effects are highly cell-type and context-dependent. For example, while p38 generally promotes inflammatory responses, it can also have anti-inflammatory effects in certain contexts through feedback mechanisms.
  • Compensatory Pathway Activation: Inhibition of p38 MAPK may lead to compensatory activation of parallel signaling pathways such as JNK or ERK. Monitor activity of these related pathways when interpreting results from p38 inhibition experiments.
  • Species-Specific Differences: Be aware of significant species differences in inflammatory signaling when translating between preclinical models and human systems. Validate key findings in human primary cells or tissues where possible.

References

Dilmapimod administration severe trauma patients

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application and Rationale

Dilmapimod is a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. The rationale for its use in severe trauma patients stems from the critical role the p38 MAPK pathway plays in the initial, dysregulated inflammatory response that can lead to organ dysfunction, including ARDS [1] [2] [3]. By inhibiting this pathway, this compound aims to reduce the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and systemic biomarkers like C-Reactive Protein (CRP), potentially preventing the onset of ARDS [2] [3].

  • Target Population: The protocol is designed for non-head injury trauma patients with an Injury Severity Score (ISS) greater than 16, who are within the first 24-26 hours post-trauma and are at high risk for developing ARDS [2] [3].
  • Study Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and anti-inflammatory pharmacodynamics (PD) of intravenous this compound [2].

Detailed Administration Protocol

The following protocol is adapted from a randomized, double-blind, placebo-controlled, parallel-group study (ClinicalTrials.gov Identifier: NCT00996840) [2] [3].

Drug Preparation and Administration
  • Drug Form: this compound for intravenous infusion.
  • Dosing Regimen: Administer once daily for 3 consecutive days. The specific dose and infusion duration should be selected from the validated options below.
  • Infusion Types:
    • Short Infusion: 4-hour infusion period.
    • Continuous Infusion: 24-hour continuous infusion.
Dosing Cohorts and Schedules

The table below summarizes the dosing cohorts from the phase IIa study, which established the safety and pharmacokinetic profile of this compound. The 10 mg/24h regimen showed the most favorable profile for anti-inflammatory activity [2].

Cohort This compound Dose Infusion Duration Randomization (Drug:Placebo)
1 3 mg 4 hours 3:1
2 7.5 mg 24 hours 2:1
3 7.5 mg 4 hours 3:1
4 10 mg 24 hours 3:1
Blood Sampling for Pharmacokinetic (PK) Analysis

Accurate PK profiling requires timed blood sample collection.

  • For 4-hour infusion (Cohorts 1 & 3): Collect samples on Day 1 pre-dose, then at 4, 4.25, 5, 8, and 12 hours after the start of infusion. Also collect pre-dose samples on Days 2 and 3, and a final sample 24 hours after the third dose [3].
  • For 24-hour infusion (Cohorts 2 & 4): Collect pre-dose samples on Days 1 and 2. On Day 3, collect pre-dose, at 24 hours (end of infusion), and then at 24h 10min, 24h 45min, 27h, 34h, 40h, and 48h post-start of the third dose [3].
Blood Sampling for Pharmacodynamic (PD) / Biomarker Analysis

To assess the anti-inflammatory effect, serum C-Reactive Protein (CRP) levels should be measured at the following time points for all cohorts [3]:

  • Day 1: Pre-dose, 6, 12, and 18 hours after the first dose.
  • Day 2: Pre-dose.
  • Day 3: Pre-dose, 24 and 48 hours after the third dose.

Pharmacokinetic and Pharmacodynamic Data

A population PK model established that this compound's plasma concentration-time profile in severe trauma patients is best described by a three-compartment model [1] [3].

Key Pharmacokinetic Parameters

The table below summarizes the primary population PK parameters following intravenous dosing.

PK Parameter Symbol Population Value Notes
Clearance CL 35.87 L/h Increases with BMI [1]
Volume of Distribution (Steady-State) Vss 160 L Sum of central and peripheral compartments [1]
Impact of Body Mass Index (BMI) - +1.79 L/h per 1 kg/m² Statistically significant increase in CL [1]
- +0.52 L/h per 1 kg/m² Statistically significant increase in inter-compartmental clearance (Q2) [1]
  • Key PK Characteristics: Following IV dosing, this compound is rapidly distributed to peripheral tissues and then slowly eliminated in a multi-exponential manner. Plasma concentration increases approximately proportionally with dose [1].
  • Critical Covariate: Body Mass Index (BMI) was identified as a statistically significant covariate on clearance (CL) and inter-compartmental clearance (Q2). Dosing adjustments may be necessary for patients with higher BMI [1].
Pharmacodynamic Model and Biomarker Response
  • CRP Dynamics: The post-traumatic CRP profile is adequately described by an indirect response model, characterized by a sharp increase after injury, followed by a slow decline [1] [3].
  • Drug Effect: Data exploration indicates a trend where this compound inhibits the production of CRP, suggesting target engagement. However, in the initial study, this effect did not reach statistical significance in the PK/PD model, potentially due to the small sample size [1] [3].

Mechanism of Action: p38 MAPK Pathway

The following diagram illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effect in the context of trauma.

G Trauma Trauma Invisible Trauma->Invisible Cytokines Cytokines CRP CRP Cytokines->CRP Stimulates p38 p38 p38->Cytokines Promotes production of (IL-6, TNF-α, IL-8) D This compound D->p38 Inhibits ARDS ARDS CRP->ARDS Contributes to Invisible->p38 Activates

Key Considerations for Protocol Implementation

  • Safety and Tolerability: In a critically ill trauma population, this compound was generally well-tolerated with no clinically relevant safety findings in the phase IIa study. Adverse events were common but consistent with the underlying critical condition [2].
  • Analytical Methods:
    • PK Analysis: Use a validated HPLC-MS/MS method for plasma this compound quantification (LLOQ: 0.1 ng/mL) [3].
    • PD Analysis: Quantify serum CRP levels using an immunoturbidimetric assay [3].
  • Outcome Measures: While the primary focus was on safety, PK, and biomarkers (like CRP and IL-6), the study was not powered for clinical outcomes like ARDS incidence. Future larger trials are needed to confirm efficacy in preventing ARDS [2].

References

Dilmapimod statistical significance small dataset challenges

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod: Mechanism of Action & Clinical Trial Outcome

Losmapimod is a small molecule designed to inhibit p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a key regulator of cytokine expression and inflammation. The drug's development for facioscapulohumeral muscular dystrophy (FSHD) was halted in September 2024 after its Phase 3 REACH trial did not meet its primary endpoint [1].

The diagram below illustrates the proposed mechanism of losmapimod and the point at which its development was halted.

G Stressors Stressors TAB1 TAB1 Stressors->TAB1 Canonical p38\nActivation Canonical p38 Activation Stressors->Canonical p38\nActivation p38 p38 Inflammation &\nDisease Progression Inflammation & Disease Progression p38->Inflammation &\nDisease Progression Atypical p38\nActivation Atypical p38 Activation TAB1->Atypical p38\nActivation Atypical p38\nActivation->p38 Canonical p38\nActivation->p38 Losmapimod Losmapimod Losmapimod->p38  Inhibits Activity Development Halt Development Halt Losmapimod->Development Halt

Analysis of the Phase 3 REACH Trial Results

The failure was not due to a lack of drug effect, but rather an unexpected improvement in the placebo group, which contradicted established natural history data for FSHD [1]. The table below summarizes the key outcomes from the REACH trial.

Endpoint Losmapimod Group (Change from Baseline) Placebo Group (Change from Baseline) p-value
Primary: Reachable Workspace (RWS) +0.013 (±0.007) +0.010 (±0.007) 0.75
Secondary: Muscle Fat Infiltration (MFI) +0.42% +0.576% 0.16
Secondary: Shoulder Abductor Strength +9.63% +2.24% 0.51
Secondary: Patient-Reported Outcomes (PRO) No statistically significant differences No statistically significant differences N/A

Troubleshooting Guide: Interpreting Unexpected Clinical Trial Data

When faced with a failed trial where the placebo group performs unexpectedly well, consider the following investigative framework.

G Unexpected Outcome:\nPlacebo Improvement Unexpected Outcome: Placebo Improvement Cohort & Trial Design Cohort & Trial Design Unexpected Outcome:\nPlacebo Improvement->Cohort & Trial Design Endpoint & Measurement Endpoint & Measurement Unexpected Outcome:\nPlacebo Improvement->Endpoint & Measurement Data Analysis Plan Data Analysis Plan Unexpected Outcome:\nPlacebo Improvement->Data Analysis Plan External Factors External Factors Unexpected Outcome:\nPlacebo Improvement->External Factors Was the trial population\ndifferent from Phase 2? Was the trial population different from Phase 2? Cohort & Trial Design->Was the trial population\ndifferent from Phase 2? Were inclusion criteria\ntoo broad? Were inclusion criteria too broad? Cohort & Trial Design->Were inclusion criteria\ntoo broad? Is the endpoint\nsensitive enough? Is the endpoint sensitive enough? Endpoint & Measurement->Is the endpoint\nsensitive enough? Was measurement\nmethodology consistent? Was measurement methodology consistent? Endpoint & Measurement->Was measurement\nmethodology consistent? Was the statistical model\nappropriate? Was the statistical model appropriate? Data Analysis Plan->Was the statistical model\nappropriate? Was the analysis method\nchanged from Phase 2? Was the analysis method changed from Phase 2? Data Analysis Plan->Was the analysis method\nchanged from Phase 2? Did standard of care\nimprove? Did standard of care improve? External Factors->Did standard of care\nimprove? Was there a strong\npatient support effect? Was there a strong patient support effect? External Factors->Was there a strong\npatient support effect?

Alternative Therapeutic Strategies

The search for FSHD treatments continues, with several companies pursuing different strategies. The approaches currently under investigation can be summarized as follows [1]:

Company Therapeutic Approach
Avidity Biosciences Direct DUX4 knockdown (Antibody-Oligonucleotide Conjugates)
Dyne Therapeutics Direct DUX4 knockdown
Arrowhead Pharmaceuticals Direct DUX4 knockdown (RNA interference)
miRecule Direct DUX4 knockdown

Frequently Asked Questions (FAQs)

Q1: Why did losmapimod fail in Phase 3 after showing promise in Phase 2? The primary reason was the unexpected improvement in the placebo group in the Phase 3 REACH trial, which made it impossible to detect a statistically significant benefit of losmapimod. This discrepancy with natural history data and the earlier Phase 2 trial suggests potential issues with trial design or patient population selection [1].

Q2: What are the key scientific questions emerging from the losmapimod trial results? Researchers are investigating whether the Phase 3 cohort was different from the Phase 2 population at baseline. Another key question is why the analysis combined scores from both arms in Phase 3, whereas a larger effect was seen in the non-dominant arm when analyzed separately in Phase 2 [1].

Q3: Are there other therapeutic approaches being explored for FSHD? Yes, the focus has shifted towards approaches that directly knock down the DUX4 protein, which is the root genetic cause of FSHD. Several companies are developing such therapies, with Avidity Biosciences having reported encouraging interim data [1].

Q4: What is atypical p38 MAPK signaling, and is it still a valid target? Atypical p38 signaling, mediated by its interaction with the adaptor protein TAB1, is distinct from the canonical kinase cascade. Blocking this specific interaction has been shown in pre-clinical models to reduce pathology in conditions like acute lung injury without the toxicity associated with broad p38 inhibition, suggesting it remains a scientifically valid but more challenging target to drug [2].

References

Quantitative Effect of BMI on Dilmapimod Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacokinetic parameters of dilmapimod and the precise effect of BMI identified in a population PK study [1] [2] [3]:

Parameter Baseline Value (Population Estimate) Effect of a 1 kg/m² Increase in BMI
Clearance (CL) 35.87 L/h Increase of 1.79 L/h [1]
Inter-compartmental Clearance (Q2) Not Specified Increase of 0.52 L/h [1]
Steady-State Volume of Distribution (Vss) 160 L Not identified as a statistically significant covariate.

This data comes from a study of severe trauma subjects at risk for ARDS who received intravenous this compound (3-10 mg) infused over 4 or 24 hours for 3 consecutive days [1] [4]. The relationship between BMI and both CL and Q2 was found to be statistically significant [1] [3].

Experimental Protocol for the Population PK/PD Analysis

The quantitative relationship between BMI and this compound clearance was derived from a specific clinical study and modeling methodology. The following workflow outlines the key stages of this research.

cluster_study Phase IIa Clinical Study (NCT00996840) A Patient Population Non-head injury trauma patients at risk for ARDS B Dosing Regimen IV this compound (3-10 mg) over 4 or 24 hours for 3 days A->B C Data Collection Serial blood samples for PK analysis (Predose & multiple post-dose times) Covariate data (e.g., BMI) B->C D Bioanalysis HPLC-MS/MS for this compound plasma concentrations Immuno-turbidimetric assay for CRP C->D E Population PK Modeling Software: NONMEM Model: Three-compartment Covariate testing (e.g., BMI on CL, Q) D->E F PK/PD Model Exploration Indirect response model to link This compound concentration to CRP levels E->F

The core methodology was as follows [1] [3]:

  • Study Design: A phase IIa, randomized, double-blind, placebo-controlled study was conducted across six US sites (ClinicalTrials.gov Identifier: NCT00996840).
  • Subjects: Non-head injury trauma patients with an Injury Severity Score >16, at risk for developing Acute Respiratory Distress Syndrome (ARDS) [4].
  • Dosing: Four cohorts received different regimens of intravenous this compound (3 mg over 4h, 7.5 mg over 24h, 7.5 mg over 4h, 10 mg over 24h) or placebo daily for 3 days.
  • Blood Sampling: For PK analysis, blood was collected at pre-dose and multiple time points post-dose, with the schedule varying by infusion duration (4h vs. 24h). For PD analysis (C-Reactive Protein, CRP), samples were taken pre-dose and at several time points over the 3 days [1].
  • Bioanalytical Methods:
    • PK Assay: this compound plasma concentrations were measured using a validated HPLC-MS/MS method [1].
    • PD Assay: CRP levels were quantified using an immuno-turbidimetric assay (CRP Latex, Beckman Coulter) [1].
  • Modeling Software: All population PK and PK/PD analyses were performed using NONMEM software [1] [2].

Key Limitations and Considerations for Researchers

When applying this information in a research context, please consider the following critical points:

  • No Formal Dosing Algorithm: The analysis quantifies the influence of BMI on PK parameters but does not propose a specific dose-adjustment formula. The relationship was linear within the studied population [1].
  • Specific Patient Population: These findings are derived from a severely traumatized patient population at risk of ARDS. The impact of BMI may differ in healthy volunteers or patients with other conditions [1] [4].
  • Small Sample Size: The researchers noted that the dataset was relatively small, which may limit the detection of additional covariate relationships or definitive drug effects on PD endpoints [1].
  • Exploratory PK/PD Relationship: While the CRP response post-injury was well-described by an indirect response model, the effect of this compound on inhibiting CRP production showed a trend but was not statistically significant in this study [1] [2].

References

Dilmapimod plasma concentration-time profile variability

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters and Variability Factors

The following table summarizes the key population pharmacokinetic parameters of dilmapimod and the factors influencing its variability, based on a study in severe trauma patients at risk for ARDS [1] [2].

Parameter Symbol Value (Mean) Key Covariates Effect of Covariate
Clearance CL 35.87 L/h Body Mass Index (BMI) BMI increase of 1 kg/m² → CL increase of 1.79 L/h [1]
Steady-State Volume of Distribution Vss 160 L
Inter-compartmental Clearance Q2 Body Mass Index (BMI) BMI increase of 1 kg/m² → Q2 increase of 0.52 L/h [1]
Structural Model Three-compartment model [1]
Absorption & Elimination Quick distribution to peripheral tissues, followed by slow, multi-exponential elimination [1]
Dose Proportionality Plasma concentration increases approximately proportionally with dose [1]

Detailed Experimental Protocols

The data above comes from a specific phase IIa clinical trial. Here are the essential methodological details for your experimental design reference.

  • Study Design (NCT00996840): A randomized, double-blind, placebo-controlled study in non-head injury trauma patients at risk for ARDS [1].
    • Dosing Regimens: Patients received intravenous this compound for 3 consecutive days. Doses included 3 mg over 4 hours, 7.5 mg over 4 hours, 7.5 mg over 24 hours, and 10 mg over 24 hours [1].
  • Bioanalytical Methods:
    • PK Sampling Analysis: this compound plasma concentrations were measured using a validated HPLC-MS/MS method. The lower limit of quantification was 0.1 ng/mL using a 50 µL plasma aliquot, with a calibration range up to 100 ng/mL [1].
    • PD Sampling Analysis: C-reactive protein (CRP) was used as a systemic biomarker of p38 inhibition. Serum CRP levels were quantified using an immuno-turbidimetric assay (CRP Latex, Beckman Coulter) with a linear range of 1.0 to 480 mg/L [1].
  • Modeling Techniques:
    • Software: All population PK and PK/PD analyses were performed using NONMEM [1].
    • PD Model: The CRP profile post-injury was best described by an indirect response model (a sharp increase after injury, followed by a slow decline) [1].

Pharmacokinetic and Pharmacodynamic Relationships

Understanding the relationship between drug concentration and biological effect is crucial. The diagram below illustrates the complete experimental and modeling workflow for this compound, from its mechanism of action to the final PK/PD model.

G Start Inflammatory Stimulus (e.g., Trauma, LPS) A p38 MAPK Activation Start->A B Production of Pro-inflammatory Cytokines A->B C CRP Release in Liver B->C D Elevated Systemic CRP C->D Drug This compound (p38 inhibitor) Drug->A Inhibits PK_Model Population PK Model (3-Compartment, BMI on CL/Q2) Drug->PK_Model IV Administration PD_Model Indirect Response PD Model (Inhibition of CRP Production) PK_Model->PD_Model Links Drug Concentration PD_Model->D Models Biomarker Response

FAQs and Troubleshooting

This section addresses specific technical questions you might encounter.

  • What is the structural model that best describes this compound's PK? this compound's plasma concentration-time profile following IV administration is best characterized by a three-compartment mammillary model with rapid distribution and slow, multi-exponential elimination [1].

  • Which covariate has a significant impact on this compound exposure, and should be considered during trial design? Body Mass Index (BMI) is a statistically significant covariate. It impacts both clearance (CL) and inter-compartmental clearance (Q2). Heavier patients may clear the drug faster, which should be accounted for in patient stratification or dosing [1].

  • Is there a established PK/PD model for this compound's effect? While a direct, statistically significant drug-effect model could not be established from the available dataset, the C-reactive Protein (CRP) response post-injury was successfully modeled using an indirect response model. Data exploration indicated a trend of this compound inhibiting the production rate of CRP, which is consistent with its mechanism as a p38 MAPK inhibitor [1].

  • How does this compound compare to other p38 MAPK inhibitors? this compound is one of several p38 inhibitors developed for inflammatory conditions. Another well-known oral inhibitor is losmapimod. A key recent development in this field is the design of inhibitors like CHF6297 specifically for inhaled pulmonary administration as a dry powder. This approach aims to maximize lung exposure while minimizing systemic exposure and associated side effects, representing a different developmental strategy [3].

Key Takeaways for Your Research

  • Key Covariate: Always record and consider BMI as a significant factor for inter-individual variability in this compound PK [1].
  • Biomarker Analysis: An indirect response model is an appropriate starting point for modeling the relationship between this compound exposure and CRP dynamics [1].
  • Analytical Sensitivity: The reported HPLC-MS/MS method with an LLOQ of 0.1 ng/mL is a benchmark for assay validation in future studies [1].

References

Key Reported Limitations in CRP Response Modeling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary limitations identified from clinical and population modeling studies of dilmapimod.

Reported Limitation Study Population / Context Key Findings & Challenges
Lack of Statistical Significance in PK/PD Model Severe trauma patients at risk for ARDS (IV administration) A trend of inhibited CRP production was observed, but the dataset did not show a statistically significant improvement in the PK/PD model [1] [2].
Inconsistent Systemic Biomarker Modulation COPD patients (oral administration) Reductions in plasma CRP and fibrinogen were reported, but effects could be transient or not sustained across different studies and p38 inhibitors [3] [4].
Complex, Indirect PD Relationship Severe trauma patients at risk for ARDS The CRP profile post-injury was best described by an indirect response model, featuring an initial sharp increase followed by a slow decline, rather than a direct drug-effect model [1] [2].
Impact of Patient Covariates (BMI) Severe trauma patients at risk for ARDS (IV administration) Body Mass Index (BMI) was a statistically significant covariate on clearance (CL) and inter-compartment clearance (Q2), impacting the base PK model and subsequent PD predictions [1] [2].

Troubleshooting Guide & Methodological Framework

Here are detailed methodologies and considerations to help address these modeling challenges in your research.

1. Population PK/PD Modeling Protocol This workflow is adapted from the analysis of this compound in trauma patients [1] [2].

  • Software: NONMEM was used in the referenced studies [1] [2].
  • Base PK Model: A three-compartment model with linear kinetics is typically used. The model structure is defined by a central compartment (Vc) and two peripheral compartments (V2, V3), with clearances between them (CL, Q2, Q3) [1] [2].
  • Covariate Analysis: Evaluate the effect of demographic and clinical factors. Body Mass Index (BMI) has been shown to significantly influence CL and Q2, with every 1 kg/m² increase in BMI increasing CL by 1.79 L/h and Q2 by 0.52 L/h [1] [2].
  • Base PD Model (Placebo Response): For CRP, an indirect response (IDR) model is appropriate. This model describes a zero-order production rate (Kin) and a first-order degradation/dissipation rate (Kout) for CRP [1] [2].
  • PK/PD Link Model: Explore linking this compound plasma concentrations from the PK model to an inhibitory effect on the production rate (Kin) of CRP in the IDR model [1] [2].

2. Experimental Design for Robust PD Endpoints To overcome issues with signal detection, consider these elements in your trial design.

  • Biomarker Selection: Include a panel of inflammatory biomarkers beyond CRP. p38 inhibition affects multiple pathways; measuring cytokines like IL-1β, IL-6, and TNF-α can provide a more comprehensive PD profile [3] [5].
  • Dosing Strategy: The PK model indicated that plasma concentration increased proportionally with dose [1]. A continuous 24-hour IV infusion (e.g., 10 mg over 24 hours) showed a more favorable plasma concentration profile and greater differences in inflammatory markers compared to placebo than bolus regimens [6].
  • Sample Timing: For CRP, capture the sharp increase post-injury/challenge and the subsequent slow decline. In trauma studies, frequent sampling in the first 24-48 hours is critical for defining the model [1] [2].

p38_crp_pathway ExternalStimulus External Stress (Cytokines, LPS) p38MAPK p38 MAPK (active) ExternalStimulus->p38MAPK Activates Transcription Transcriptional Activation of TNF-α, IL-1β, IL-6 p38MAPK->Transcription Phosphorylates Transcription Factors CRPProduction Hepatocyte: CRP Production (Kin) Transcription->CRPProduction Induces SystemicCRP Systemic CRP Levels CRPProduction->SystemicCRP Increases This compound This compound This compound->p38MAPK Inhibits

Diagram: Proposed Mechanism of p38 MAPK Inhibition and CRP Modulation. This compound inhibits p38 MAPK activation, thereby reducing the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) that drive hepatic production of CRP [3] [5]. The PK/PD model often links drug concentration to an inhibitory effect on the production rate (Kin) of CRP in an indirect response model [1] [2].

Frequently Asked Questions (FAQs)

Q1: Why might our PK/PD model fail to show a statistically significant effect of this compound on CRP, even when a trend is visible? This is a common challenge in early-phase trials. The primary reason cited in one trauma study was the small size of the dataset, which limits statistical power [1] [2]. Furthermore, in trauma patients, the immense and variable inflammatory response to injury creates high baseline noise, making it difficult to detect the drug's signal. Using a model that accurately characterizes this high placebo response is essential.

Q2: Are the effects of this compound on CRP consistent across different patient populations? No, the effects appear to be context-dependent. For example, a significant attenuation of systemic inflammation (measured by hsCRP) was reported in patients following percutaneous coronary intervention [7], and reductions in plasma CRP were seen in COPD patients [3]. However, the effect may not be sustained over longer periods (e.g., 12-24 weeks) with all p38 inhibitors [3]. This suggests that the underlying disease, the nature of the inflammatory insult, and treatment duration can all influence the observed CRP response.

Q3: What are the essential components for building a robust base PK model for intravenous this compound? The consensus from clinical data is that a three-compartment model best describes the plasma concentration-time profile [1] [2]. You should also consider incorporating Body Mass Index (BMI) as a significant covariate on clearance (CL) and inter-compartmental clearance (Q2), as this improves the model's predictive performance [1] [2].

References

A Case Study: Outlier Handling in a Dilmapimod Population PK Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The search results contained a specific example from a published study on Dilmapimod (a p38 MAPK inhibitor), which provides a concrete illustration of how outlier data was managed in a clinical population PK analysis [1].

The table below summarizes the quantitative details of the dataset and the rationale for excluding specific data points from the model.

Aspect Details from the this compound Study
Total Dataset 471 concentration records from 57 subjects [1]
Excluded Data 40 concentration records (8.5% of total) [1]
Primary Reason for Exclusion Model convergence failure and data consistency issues [1]

| Specific Cases for Exclusion | - Two outlier subjects (one from each 24-h infusion group): Excluded because their concentration range was over ten times greater than the majority of subjects. Their inclusion caused model minimization to fail [1].

  • One subject's data: All post-dose concentrations on day 3 and onward were excluded due to a missing infusion volume record [1].
  • 19 pre-dose samples: Values were inconsistent with a pre-dose draw and suggested the sample was taken after the infusion started [1]. |

A Protocol for Identifying and Managing Outliers

The this compound case study highlights common issues in PK analysis. Here is a structured troubleshooting guide you can apply to your own work.

Step Action & Description
1. Visual Inspection Plot concentration-time data for each subject and each dosing cohort. Look for profiles that deviate dramatically from the group, such as the subjects in the this compound study with a concentration range "over ten times greater than the majority" [1].
2. Model Diagnostics Run an initial model and closely examine diagnostic plots. A failure in model minimization can be a direct indicator that outlier data is preventing the algorithm from finding a solution [1].
3. Data Integrity Check Audit the dataset for procedural or recording errors. This includes checking for missing covariate data (e.g., missing infusion volume) or illogical concentration values (e.g., high "pre-dose" concentrations suggesting a sampling timing error) [1].
4. Document & Justify Maintain a clear record of all excluded data and the specific, objective reason for each exclusion. Transparency is critical for the scientific validity of your analysis [1].

This workflow for handling outlier data can be visualized in the following diagram:

Start Start: Raw PK Dataset Step1 1. Visual Inspection Start->Step1 Step2 2. Model Diagnostics Step1->Step2 Profiles deviating from population Step3 3. Data Integrity Check Step2->Step3 Minimization failure or poor fit Step4 4. Document & Justify Step3->Step4 Missing data or protocol violation Model Proceed with Final Model Step4->Model

Key Takeaways for Your Technical Support Center

  • Documentation is Paramount: The this compound study explicitly states the number and percentage of excluded data points and provides clear reasons for each action. This should be a standard practice [1].
  • Balance Rigor and Data Loss: Excluding data is a significant decision. The goal is to remove only the data points that prevent a stable and meaningful model from being developed, while retaining as much of the original dataset as possible.
  • Software-Specific Guidance: For detailed troubleshooting of error messages or model fitting procedures in software like NONMEM, Monolix, or Phoenix, you will need to consult the official documentation, user forums, and specific pharmacometric communities, as the general search did not return this level of detail.

References

Dilmapimod versus other p38 MAPK inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of p38 MAPK Inhibitors

Inhibitor Name Key Applications / Findings (Model/Context) Development Status / Notes

| Dilmapimod (SB-681323) | • COPD: Reduced plasma fibrinogen & CRP; modulated IL-1β, STAT1, MMP-9, CAV1 gene expression [1]. • Neuropathic Pain: Showed efficacy in a clinical trial for nerve injury-related pain [2]. | Clinical trials; orally administered [3]. | | PH-797804 | • FECD: Protected corneal endothelial cells from ER stress-induced apoptosis [4]. • COPD: Showed improvement in lung function (FEV1) [5]. • Cancer: A second-generation inhibitor tested in preclinical cancer models [6]. | Preclinical & clinical trials; used as a research tool [4] [6]. | | VX-702 | • FECD: Protected corneal endothelial cells from ER stress-induced apoptosis [4]. • Postoperative Pain: Reduced pain hypersensitivity in a rat model (p38α selective) [7]. | Preclinical & clinical trials; p38α selective inhibitor [4] [7]. | | Losmapimod | • COPD: Mixed results; some studies showed improved FEV1 and reduced fibrinogen/hsCRP, while others showed no significant benefit [5]. | Clinical trials; orally administered [3]. | | SB203580 | • FECD: Protected corneal endothelial cells from ER stress-induced apoptosis [4]. • General Research: A classic, first-generation p38α/β inhibitor used extensively in basic research. | Primarily a research tool. | | MW150 | • Spinal Muscular Atrophy (SMA): Showed neuroprotective effects, improved motor function in mice, and synergized with SMN-inducing therapy [8]. | Preclinical research; optimized for brain penetration and selectivity [8]. | | CHF6297 | • COPD/Asthma: Designed for inhaled administration; showed robust anti-inflammatory activity in lung models, including steroid-resistant inflammation [3]. | Preclinical research; inhaled dry powder formulation [3]. | | ULTR-p38i (e.g., 1639) | • Colorectal Cancer: A novel "type 1.5" inhibitor with a long target residence time, triggering mitotic catastrophe and cell death in preclinical models [6]. | Preclinical research. | | BIRB796 | • General Research: A broad-spectrum inhibitor that affects all p38 isoforms at high concentrations [9]. | Primarily a research tool. |

Detailed Experimental Data and Protocols

The efficacy of these inhibitors is typically evaluated through standardized experimental protocols. Key findings for this compound and other compounds are outlined below.

This compound
  • Experimental Protocol (Clinical Trial - COPD): A randomized, placebo-controlled clinical trial analyzed gene expression in whole blood and induced sputum samples from COPD patients. mRNA levels were measured using gene arrays and PCR, followed by pathway and network analysis [1].
  • Key Efficacy Data: Treatment with this compound led to specific gene expression changes, regulating STAT1, MMP-9, CAV1, and IL-1β. These genes were identified as potential mediators for the observed reduction in systemic inflammation biomarkers like fibrinogen, while only IL-1β was linked to changes in C-reactive protein (CRP) levels [1].
  • Experimental Protocol (Clinical Trial - Neuropathic Pain): A double-blind, placebo-controlled, two-period crossover trial involved 43 patients with neuropathic pain following nerve injury [2].
  • Key Efficacy Data: The trial concluded that this compound treatment was associated with attenuated neuropathic pain [2].
Other Notable Inhibitors
  • PH-797804 & VX-702 (FECD model):
    • Experimental Protocol: Immortalized human corneal endothelial cells (iHCECs) and FECD patient-derived cells (iFECD) were treated with ER stress inducers (thapsigargin, MG-132, or TGF-β). Cell death, mitochondrial membrane potential, and apoptosis were evaluated via western blotting, immunofluorescence, and flow cytometry after application of the inhibitors [4].
    • Key Efficacy Data: Both inhibitors, along with SB203580, prevented CHOP upregulation, maintained mitochondrial membrane potential, and reduced apoptosis in all ER stress models. Their effect was positioned downstream of PERK and upstream of the ATF4-CHOP pro-apoptotic pathway [4].
  • CHF6297 (COPD/Asthma model):
    • Experimental Protocol: Its anti-inflammatory activity was tested in vitro on human bronchial epithelial cells stimulated with TNF-α or cigarette smoke extract, measuring inhibition of IL-8 release. In vivo, a dry powder formulation was administered to rats via a nose-only inhalation device, and its effect on inhibiting LPS-induced neutrophil influx into the lungs was measured [3].
    • Key Efficacy Data: CHF6297 demonstrated sub-nanomolar potency (IC₅₀ = 0.14 nM) against p38α and effectively counteracted lung inflammation in models where corticosteroids exhibit limited activity [3].

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central cellular signaling cascade activated by various stressors. The following diagram illustrates its core components and how the inhibitors act upon it.

p38_pathway Core p38 MAPK Signaling Pathway Stress Stimuli    (Cytokines, ROS, etc.) Stress Stimuli    (Cytokines, ROS, etc.) MAPKKKs (e.g., TAK1) MAPKKKs (e.g., TAK1) Stress Stimuli    (Cytokines, ROS, etc.)->MAPKKKs (e.g., TAK1) Activates MAPKKs (MKK3/6) MAPKKs (MKK3/6) MAPKKKs (e.g., TAK1)->MAPKKs (MKK3/6) Phosphorylates p38 MAPK    (Inactive) p38 MAPK    (Inactive) MAPKKs (MKK3/6)->p38 MAPK    (Inactive) Phosphorylates p38 MAPK    (Active/Phosphorylated) p38 MAPK    (Active/Phosphorylated) p38 MAPK    (Inactive)->p38 MAPK    (Active/Phosphorylated) Transcription Factors    (ATF2, CHOP, etc.) Transcription Factors    (ATF2, CHOP, etc.) p38 MAPK    (Active/Phosphorylated)->Transcription Factors    (ATF2, CHOP, etc.) Phosphorylates/Activates Cellular Response    (Inflammation, Apoptosis) Cellular Response    (Inflammation, Apoptosis) Transcription Factors    (ATF2, CHOP, etc.)->Cellular Response    (Inflammation, Apoptosis) Gene Expression p38 Inhibitors    (e.g., this compound) p38 Inhibitors    (e.g., this compound) p38 Inhibitors    (e.g., this compound)->p38 MAPK    (Active/Phosphorylated) Inhibits

Interpretation of Current Evidence

  • No Clear "Best" Inhibitor: The efficacy of a p38 MAPK inhibitor is highly context-dependent, varying by disease, cell type, and model system. The search results do not indicate that one inhibitor is universally superior.
  • Clinical Development Challenges: While many inhibitors show strong preclinical results, their transition to clinical success has been mixed. A 2022 meta-analysis for COPD concluded that p38 MAPKIs were safe but showed no significant efficacy over placebo, though heterogeneity in the studies was noted [5].
  • Innovation Continues: Research is actively addressing past failures by developing new approaches, such as inhaled formulations (e.g., CHF6297) to limit systemic exposure [3] and inhibitors with ultralong target residence times (e.g., ULTR-p38i) for more sustained and effective target inhibition in diseases like cancer [6].

References

Dilmapimod neuropathic pain efficacy versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Comparative Data at a Glance

The table below summarizes key findings from clinical trials for dilmapimod and standard first-line treatments.

Treatment Study Type & Duration Reduction in Pain Score (vs. Placebo) Key Findings and Effect Size Common Adverse Events
This compound (15 mg/day) [1] [2] RCT, Crossover, 2 weeks 0.80 points on 11-point NRS (p=0.0034) Statistically significant reduction in average daily pain. Modest effect size; larger trials needed to confirm clinical meaningfulness. [1] Well tolerated; no clinically relevant safety findings. [1]
Duloxetine (60 mg/day) [3] Open-label RCT, 12 weeks 2.80 points on VAS (intra-group, p<0.0001) Significant reduction in pain from baseline. Shown to be efficacious in pain relief. [3] Constipation (6.9%), Orthostatic hypotension (4.6%). [3]
Pregabalin (300 mg/day) [3] Open-label RCT, 12 weeks 2.08 points on VAS (intra-group, p<0.0001) Significant reduction in pain from baseline. Also showed a comparable outcome to duloxetine. [3] Lethargy/Somnolence (8.1%), Peripheral edema (3.4%). [3]

Mechanisms of Action and Therapeutic Targets

This compound and standard treatments work through entirely different biological pathways.

G Stimuli Extracellular Stimuli (Cytokines, Stress, Nerve Injury) p38 p38 MAPK Activation Stimuli->p38 Transcription ↑ Transcription/Translation p38->Transcription Mediators Release of Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) Transcription->Mediators Pain Neuropathic Pain & Neuronal Sensitization Mediators->Pain This compound This compound (p38 MAPK Inhibitor) This compound->p38 Inhibits StandardCare Standard Care (Duloxetine, Pregabalin) Descending Modulates Descending Pain Pathways StandardCare->Descending Targets Calcium Modulates Calcium Channels & Neurotransmitter Release StandardCare->Calcium Targets Descending->Pain Reduces Calcium->Pain Reduces

  • This compound's Novel Target: this compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) [4]. The p38 MAPK pathway is a crucial intracellular signaling pathway that responds to stressors like nerve injury and regulates the synthesis of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 [2] [5] [4]. By inhibiting this pathway, this compound aims to reduce the underlying inflammation that drives neuronal sensitization and neuropathic pain [1] [2].
  • Mechanisms of Standard Care:
    • Duloxetine: A serotonin and norepinephrine reuptake inhibitor (SNRI). Its efficacy is attributed to the potentiation of neurotransmitter activity in the brain's descending inhibitory pain pathways, which help suppress pain signals [3].
    • Pregabalin: An anticonvulsant that binds to presynaptic calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters involved in pain perception [3].

Detailed Experimental Protocols

Understanding the clinical trial designs is critical for interpreting the data.

This compound Clinical Trial (MKN106762)
  • Design: An exploratory, multicenter, double-blind, placebo-controlled, two-period crossover study [1] [2].
  • Patients: 50 patients with neuropathic pain due to nerve trauma, radiculopathy, or carpal tunnel syndrome [1].
  • Intervention: Patients received oral This compound (15 mg/day) and placebo twice daily, each for two weeks, with a 2-4 week washout period in between [1].
  • Primary Endpoint: Change from baseline in the average daily pain score during the second week of treatment, measured using an 11-point Numerical Rating Scale (NRS) [1].
  • Key Secondary Endpoints: Included current pain intensity, quantitative sensory testing, area of allodynia, and patient global impression of change [1].
Duloxetine vs. Pregabalin Clinical Trial
  • Design: A single-center, open-label, prospective trial [3].
  • Patients: 161 patients with type II diabetes mellitus diagnosed with painful diabetic peripheral neuropathy (PDPN) [3].
  • Intervention: Patients were randomized to receive either duloxetine 60 mg/day or pregabalin 300 mg/day for 12 weeks [3].
  • Primary Endpoint: Change in pain intensity from baseline to week 12, measured using a Visual Analogue Scale (VAS) ranging from 0 (no pain) to 10 (worst pain) [3].

Interpretation and Future Directions

  • This compound's Stage of Development: It is crucial to note that this compound is an investigational drug and has not been approved for clinical use [4]. The promising results come from an early, exploratory trial, and the 0.8-point pain reduction, while statistically significant, requires confirmation in larger, phase III trials to determine if it is clinically meaningful [1] [6].
  • Current Standard of Care: According to the latest 2025 guidelines from the Neuropathic Pain Special Interest Group (NeuPSIG), tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors (e.g., duloxetine), and gabapentinoids (e.g., pregabalin, gabapentin) remain the recommended first-line pharmacological treatments [7] [5]. These recommendations are based on a much larger body of evidence.

Key Considerations for Researchers

  • Novelty vs. Established Efficacy: this compound represents a novel, mechanism-based approach targeting neuroinflammation. In contrast, standard treatments have well-established efficacy and a predictable, though not insignificant, side-effect profile [3] [7].
  • Indication Scope: The this compound trial focused on neuropathic pain following nerve injury/compression [1], whereas the comparative data for duloxetine and pregabalin is specific to painful diabetic peripheral neuropathy [3]. The efficacy of any treatment can vary across different neuropathic pain etiologies.

References

Dilmapimod systemic inflammation biomarker validation

Author: Smolecule Technical Support Team. Date: February 2026

Dilmapimod's Mechanism and Impact on Biomarkers

The table below summarizes how the p38 MAPK inhibitor this compound affects key systemic inflammation biomarkers based on a clinical trial in COPD patients.

Biomarker Observed Change with this compound Biological Significance
C-Reactive Protein (CRP) Reduced levels [1] A non-specific acute phase protein; reduction indicates decrease in systemic inflammation [1].
Fibrinogen Reduced levels [1] A glycoprotein involved in clotting; high levels associated with poor outcomes in COPD; reduction suggests positive treatment effect [1].
Gene Expression (STAT1, MMP-9, CAV1, IL-1β) mRNA levels regulated [1] Suggests this compound acts on specific inflammatory pathways in immune cells, differentially affecting CRP vs. fibrinogen [1].

Experimental Protocol for Biomarker Analysis

The key data comes from a randomized, placebo-controlled clinical trial in COPD patients, which is the gold standard for clinical validation [1].

  • Sample Collection: Whole blood and induced sputum samples were collected from the study participants.
  • Gene Expression Measurement: mRNA levels were measured using gene array and PCR techniques.
  • Data Analysis: Pathway and network analysis was performed on the gene expression data to identify which specific genes and pathways were regulated by this compound and how they could be linked to the observed changes in the protein biomarkers CRP and fibrinogen [1].

This methodology connects the molecular action of the drug (gene expression changes) with its systemic anti-inflammatory effects (reduction in CRP and fibrinogen).

Mechanism of Action: p38 MAPK Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects, based on the findings from the clinical study.

G ExtracellularStimuli Extracellular Stimuli (Cytokines, Cigarette Smoke) p38MAPK p38 MAPK (Activated) ExtracellularStimuli->p38MAPK GeneExpression Gene Expression (STAT1, MMP-9, CAV1, IL-1β) p38MAPK->GeneExpression InflammatoryMediators Pro-inflammatory Mediators GeneExpression->InflammatoryMediators SystemicBiomarkers Systemic Biomarkers (CRP, Fibrinogen) InflammatoryMediators->SystemicBiomarkers Promotes This compound This compound (p38 Inhibitor) This compound->p38MAPK Inhibits

This mechanism is consistent with the known role of p38 MAPK as a master regulator of inflammation, which responds to various stressors to drive the production of pro-inflammatory mediators [1].

Interpretation and Research Context

  • Specificity of Action: The finding that this compound differentially regulates genes connected to fibrinogen (STAT1, MMP-9, CAV1, IL-1β) and CRP (only IL-1β) is significant. It suggests that p38 inhibition has a more complex effect on the network underlying systemic inflammation than simply broadly suppressing it [1].
  • Therapeutic Landscape: This research on this compound fits into a broader effort to develop novel anti-inflammatory agents for COPD, including PDE4 inhibitors and biologic therapies, as current treatments like inhaled corticosteroids often do not sufficiently halt disease progression [2].

References

Key Gene Expression Changes and Confirmation Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes data from a study where COPD patients were treated with a single 25 mg oral dose of dilmapimod. Gene expression was first analyzed via microarray, and specific targets were subsequently confirmed using RT-PCR [1].

Gene / Target Regulation by this compound Associated Biomarker Primary Detection Method Confirmation Method
IL-1β Downregulated CRP & Fibrinogen [1] Microarray Real-time PCR (TaqMan/SYBR Green) [1]
STAT1 Downregulated Fibrinogen [1] Microarray & Network Analysis Not individually confirmed by PCR in this study [1]
MMP-9 Downregulated Fibrinogen [1] Microarray Real-time PCR (TaqMan/SYBR Green) [1]
CAV1 Downregulated Fibrinogen [1] Microarray & Network Analysis Not individually confirmed by PCR in this study [1]
HSPB1 (HSP27) Target Engagement p38 pathway activity [1] Phosphorylation Assay Real-time PCR (TaqMan/SYBR Green) [1]
TNF-α Not Significant N/A Microarray Real-time PCR (TaqMan/SYBR Green) [1]

Detailed Experimental Protocols

The gene expression data were generated using the following standardized methodologies:

  • Study Design: A randomized, placebo-controlled clinical trial analyzed blood and sputum samples from COPD patients. Samples were collected pre-dose and at 1, 2, and 6 hours post-dose [1].
  • Sample Collection and RNA Extraction:
    • Whole Blood: Collected directly into PAXgene blood RNA tubes to stabilize RNA. RNA was extracted robotically, and its quality was assessed using spectrophotometry and an Agilent Bioanalyzer [1].
    • Induced Sputum: Processed with dithiothreitol (DTT) to obtain cells, which were then collected in TRIZOL reagent for RNA preservation [1].
  • Microarray Analysis (Hypothesis Generation):
    • Platform: Affymetrix Human Genome HG-U133 Plus 2.0 GeneChip [1].
    • Amplification and Labeling: Total RNA was amplified using the NuGEN Ovation RNA Amplification System V2. The resulting cDNA was fragmented and biotin-labeled with the FL-Ovation cDNA Biotin Module V2 before hybridization [1].
  • PCR Confirmation (Hypothesis Testing):
    • Reverse Transcription: RNA was converted to cDNA using the High Capacity cDNA Archive Kit (Applied Biosystems) [1].
    • Quantitative PCR: Performed using TaqMan or SYBR Green assays on a real-time PCR system. The equivalent of 10 ng of mRNA per well was used [1].
    • Gene Selection: Targets for PCR were selected prior to the availability of microarray results, confirming an unbiased approach [1].
    • Data Normalization: Data were normalized against a panel of housekeeper genes, including RL19, GAPDH, B-actin, and cyclophilin [1].

This compound's Mechanism and Experimental Workflow

The diagram below illustrates the signaling pathway and the experimental workflow used to identify and confirm this compound's effects, from cellular action to data analysis.

cluster_pathway Biological Pathway & Drug Action cluster_workflow Experimental & Analytical Workflow Stimuli Extracellular Stimuli (Cytokines, Cigarette Smoke) p38 p38 MAPK Activation Stimuli->p38 Transcription Inflammatory Gene Transcription & mRNA Stabilization p38->Transcription Proteins Pro-Inflammatory Mediators (IL-1β, MMP-9, STAT1, CAV1) Transcription->Proteins Biomarkers Systemic Biomarkers (CRP, Fibrinogen) Proteins->Biomarkers Inhibitor This compound (p38 MAPK Inhibitor) Inhibitor->p38  Inhibits Sample Sample Collection (Whole Blood & Induced Sputum) RNA RNA Extraction & Quality Control Sample->RNA Microarray Whole-Genome Microarray (Hypothesis Generation) RNA->Microarray PCR Real-Time PCR (qPCR) (Hypothesis Testing & Confirmation) RNA->PCR Analysis Pathway & Network Analysis Microarray->Analysis PCR->Analysis Analysis->Inhibitor Identifies Gene Targets

References

Dilmapimod safety tolerability profile other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Tolerability Profile of p38 MAPK Inhibitors

The table below compares the safety and key findings from clinical trials of various p38 MAPK inhibitors.

Inhibitor Name Therapeutic Area Phase Safety & Tolerability Findings Key Efficacy & Development Status
Dilmapimod (SB-681323) Severe Trauma (at risk for ARDS) [1] [2] IIa Well-tolerated in a critically ill population; no clinically relevant safety findings [1]. Showed a trend in reducing inflammatory biomarkers (IL-6, CRP); may merit further evaluation [1] [3].
Neuropathic Pain [4] II Well tolerated; no clinically relevant safety issues reported [4]. Associated with a significant reduction in pain intensity; requires larger confirmatory studies [4].
Losmapimod Coronary Heart Disease (CHD) [5] Meta-analysis - No significant reduction in Major Adverse Cardiovascular Events (MACE) [5].
Facioscapulohumeral Muscular Dystrophy (FSHD) [6] III Safety and tolerability profile was consistent with previous studies; no treatment-related serious adverse events [6]. Failed primary and secondary endpoints (2024); sponsor suspended future development [6].
P38 MAPK Inhibitors (as a class) Coronary Heart Disease (CHD) [5] Meta-analysis - As a drug class, did not show a significant reduction in MACE, unlike other immunomodulators (e.g., NLRP3 inhibitors) [5].

Detailed Experimental Protocols

For the key studies cited, here are the methodologies used:

  • This compound in Severe Trauma (Phase IIa) [1]

    • Design: Randomized, double-blind, placebo-controlled, parallel-group study.
    • Patients: 77 severe trauma patients (Injury Severity Score >16) at risk for Acute Respiratory Distress Syndrome (ARDS).
    • Dosing: Patients received 4- or 24-hour IV infusions of this compound at different doses (3 mg, 7.5 mg, 10 mg) or placebo, daily for 3 days.
    • Endpoints: Primary: safety and tolerability. Secondary: pharmacokinetics and effect on inflammatory biomarkers (IL-6, CRP, IL-8, sTNFr1).
  • This compound in Neuropathic Pain (Phase II) [4]

    • Design: Double-blind, placebo-controlled, two-period cross-over study.
    • Patients: 50 patients with chronic neuropathic pain due to nerve injury or compression.
    • Dosing: Oral administration of this compound (7.5 mg or 15 mg twice daily) or placebo for two weeks, separated by a 2-week washout period.
    • Endpoint: Primary: change in average daily pain intensity from baseline, measured by an 11-point Pain Intensity Numerical Rating Scale (PI-NRS).
  • Losmapimod in FSHD (Phase III, REACH trial) [6]

    • Design: Multi-center, randomized, double-blind, placebo-controlled trial.
    • Patients: 260 patients with FSHD.
    • Dosing: Randomized 1:1 to receive oral losmapimod (15 mg twice daily) or placebo over a 48-week treatment period.
    • Endpoint: Primary: absolute change from baseline in Reachable Workspace (RWS). Secondary: Muscle Fat Infiltration (MFI), shoulder abductor strength, and patient-reported outcomes.

The p38 MAPK Signaling Pathway and Drug Mechanism

The following diagram illustrates the signaling pathway that these inhibitors target, which is central to inflammatory responses.

G Stimuli External Stressors (Cytokines, TLR agonists, Oxidative stress) MAPKKKs MAPKKKs (TAK1, ASK1) Stimuli->MAPKKKs Activates MAPKKs MAPKKs (MKK3, MKK6) MAPKKKs->MAPKKs Phosphorylates p38 p38 MAPK (Inactive) MAPKKs->p38 Phosphorylates p38_Active p38 MAPK (Active) p38->p38_Active Activation Transcription Transcription Factors Activation (e.g., ATF-2) p38_Active->Transcription Phosphorylates Inhibitor p38 MAPK Inhibitors (e.g., this compound, Losmapimod) Cytokines Pro-Inflammatory Mediator Production (TNF-α, IL-1β, IL-6, IL-8) Transcription->Cytokines Upregulates Expression Inhibitor->p38_Active Inhibits

This pathway shows how p38 MAPK is a central hub in the inflammatory response. Inhibitors like this compound and losmapimod work by binding to the active site of the p38 MAPK enzyme, preventing it from phosphorylating downstream transcription factors. This, in turn, suppresses the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) that drive pathology in various diseases [7].

Interpretation and Key Takeaways

  • Favorable Safety Profile: Across multiple trials and conditions, this compound has consistently demonstrated a well-tolerated profile with no significant safety concerns, even in critically ill trauma patients [1] [4]. Losmapimod also showed a manageable safety profile in its large Phase III trial [6].
  • Primary Hurdle is Efficacy, Not Safety: The major challenge for p38 MAPK inhibitors has been demonstrating robust and reproducible clinical efficacy in late-stage trials, leading to failures and program suspensions, as seen with losmapimod in FSHD [6].
  • Heterogeneous Results: The efficacy of these inhibitors appears to be highly dependent on the specific disease context. While they show promise in some areas (e.g., neuropathic pain, biomarker reduction in ARDS), they have not shown benefit in others (e.g., cardiovascular outcomes) [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

456.14092497 Da

Monoisotopic Mass

456.14092497 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3238VQW0N

Drug Indication

Dilmapimod has been used in trials studying the treatment and diagnostic of Nerve Trauma, Inflammation, Pain, Neuropathic, Arthritis, Rheumatoid, and Coronary Heart Disease, among others.

Mechanism of Action

Dilmapimod reduces the levels of proinflammatory cytokines and chemokines and reduce cellular infiltration to sites of inflammation, thereby reducing local damage. In diseases such as RA and IBD, TNFα blockade through either anti-TNFα antibodies or use of soluble TNFα receptors. Inhibition of p38α offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Other CAS

444606-18-2

Wikipedia

Dilmapimod

Dates

Last modified: 07-15-2023
1: Betts JC, Mayer RJ, Tal-Singer R, Warnock L, Clayton C, Bates S, Hoffman BE, Larminie C, Singh D. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial. Pharmacol Res Perspect. 2015 Feb;3(1):e00094. doi: 10.1002/prp2.94. Epub 2014 Dec 9. PubMed PMID: 25692013; PubMed Central PMCID: PMC4317226.

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